molecular formula C12H15NO B1300827 4'-(1-Pyrrolidino)acetophenone CAS No. 21557-09-5

4'-(1-Pyrrolidino)acetophenone

Cat. No.: B1300827
CAS No.: 21557-09-5
M. Wt: 189.25 g/mol
InChI Key: WNRFELFKDNNURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-(1-Pyrrolidino)acetophenone is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-pyrrolidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRFELFKDNNURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352971
Record name 1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21557-09-5
Record name 1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21557-09-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21557-09-5

This technical guide provides a comprehensive overview of 4'-(1-Pyrrolidino)acetophenone, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's physicochemical properties, outlines experimental protocols for its synthesis and application, and discusses its potential biological significance.

Chemical and Physical Properties

This compound is a solid organic compound characterized by an acetophenone core substituted with a pyrrolidine ring at the para position. This structure imparts specific chemical reactivity and physical characteristics that are valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21557-09-5[1][]
Molecular Formula C₁₂H₁₅NO[1][]
Molecular Weight 189.25 g/mol [1][]
Appearance Yellow solid[]
Melting Point 129-131 °C[]
Boiling Point (Predicted) 342.7 ± 25.0 °C[]
Density (Predicted) 1.078 ± 0.06 g/cm³[]
pKa (Predicted) 2.71 ± 0.40[]
InChI Key WNRFELFKDNNURJ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a good leaving group, such as a halogen, from the para position of an acetophenone derivative by pyrrolidine. A common and effective precursor for this synthesis is 4'-fluoroacetophenone, where the highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack.

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of this compound from 4'-fluoroacetophenone and pyrrolidine.

Experimental Protocol:

  • Materials:

    • 4'-Fluoroacetophenone

    • Pyrrolidine (2-3 equivalents)

    • Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

    • Dimethyl sulfoxide (DMSO) or another polar aprotic solvent

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

  • Procedure:

    • To a round-bottom flask, add 4'-fluoroacetophenone (1 equivalent), potassium carbonate (2-3 equivalents), and a suitable volume of DMSO to ensure all reactants are dissolved upon heating.

    • Add pyrrolidine (2-3 equivalents) to the mixture.

    • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

    • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a larger beaker containing deionized water. This will precipitate the crude product.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers in a separatory funnel and wash with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4F_Acetophenone 4'-Fluoroacetophenone Mixing Mix Reactants 4F_Acetophenone->Mixing Pyrrolidine Pyrrolidine Pyrrolidine->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., DMSO) Solvent->Mixing Heating Heat (100-120°C) Stir (4-8h) Mixing->Heating Nucleophilic Aromatic Substitution Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Synthesis: The Claisen-Schmidt Condensation

This compound is a valuable precursor for the synthesis of more complex molecules, particularly chalcones. Chalcones are α,β-unsaturated ketones that form the core of many biologically active compounds. They are typically synthesized via a Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone.

Synthesis of a Pyrrolidinyl-Chalcone Derivative

This protocol outlines the synthesis of a chalcone derivative from this compound and a suitable aromatic aldehyde (e.g., benzaldehyde).

Experimental Protocol:

  • Materials:

    • This compound

    • Aromatic aldehyde (e.g., Benzaldehyde) (1 equivalent)

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Ethanol

    • Deionized water

    • Mortar and pestle (for solvent-free method) or round-bottom flask with stirrer

    • Büchner funnel and filter paper

  • Procedure (Solvent-based):

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the aromatic aldehyde (1 equivalent) to the solution.

    • Slowly add an aqueous solution of NaOH or KOH while stirring vigorously at room temperature.

    • Continue stirring for several hours until a precipitate forms. The reaction progress can be monitored by TLC.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the product with cold water to remove any remaining base.

    • The crude chalcone can be purified by recrystallization from ethanol.

G cluster_reactants Reactants cluster_process Process cluster_product Product Pyrrolidino_Acetophenone This compound Condensation Claisen-Schmidt Condensation Pyrrolidino_Acetophenone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Base Base (e.g., NaOH) Base->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Isolation Precipitation & Filtration Condensation->Isolation Purification Recrystallization Isolation->Purification Chalcone Pyrrolidinyl-Chalcone Derivative Purification->Chalcone

Caption: Workflow for the synthesis of a chalcone derivative.

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs it contains—the acetophenone core and the pyrrolidine ring—are present in numerous biologically active molecules.

  • Acetophenone Derivatives: The acetophenone scaffold is found in a wide range of natural and synthetic compounds that exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. They are important precursors in the synthesis of many pharmaceuticals.

  • Pyrrolidine Ring: The pyrrolidine ring is a key structural component in many natural products and synthetic drugs. Its presence can influence a molecule's polarity, solubility, and ability to interact with biological targets. The pyrrolidine scaffold is found in compounds with a vast array of biological activities, including anticancer and anti-inflammatory properties.

Given the pharmacologically significant nature of both its constituent parts, this compound serves as a valuable building block in medicinal chemistry for the generation of novel compounds with potential therapeutic applications. Its primary role is as an intermediate in the synthesis of more complex molecules, such as the chalcones mentioned previously, which are then screened for biological activity.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

Table 2: Hazard and Precautionary Statements

Hazard StatementsPrecautionary Statements
H315: Causes skin irritation.[]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[]
H319: Causes serious eye irritation.[]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[]
H335: May cause respiratory irritation.[]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[]
P405: Store locked up.[]

It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For full safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4'-(1-Pyrrolidino)acetophenone, a valuable building block in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and the underlying chemical principles.

Introduction

This compound, with the chemical formula C₁₂H₁₅NO, is an aromatic ketone derivative featuring a pyrrolidine moiety at the para position of the acetophenone core. This substitution significantly influences the molecule's electronic properties, making it a key intermediate in the synthesis of various biologically active compounds and functional materials. The pyrrolidine ring is a common motif in many pharmaceuticals, and its incorporation can enhance pharmacological activity.[1]

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 21557-09-5
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
Appearance Yellow solid
Melting Point 129-131 °C
Boiling Point (Predicted) 342.7 ± 25.0 °C
Density (Predicted) 1.078 ± 0.06 g/cm³

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary methodologies: Nucleophilic Aromatic Substitution (SₙAr) and Buchwald-Hartwig Amination.

Synthesis Pathway Overview

Synthesis_Pathways Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product A1 4-Fluoroacetophenone C Nucleophilic Aromatic Substitution (SNAr) A1->C A2 4-Bromoacetophenone D Buchwald-Hartwig Amination A2->D B Pyrrolidine B->C B->D E This compound C->E D->E

Caption: Synthetic routes to this compound.

Experimental Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

This method involves the reaction of a halo-substituted acetophenone, typically 4'-fluoroacetophenone, with pyrrolidine. The electron-withdrawing acetyl group activates the aromatic ring towards nucleophilic attack.

Reaction:

4-Fluoroacetophenone + Pyrrolidine → this compound + HF

Materials:

  • 4'-Fluoroacetophenone

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4'-fluoroacetophenone (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a yellow solid.

Experimental Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be employed using 4'-bromoacetophenone as the starting material.[3][4]

Reaction:

4-Bromoacetophenone + Pyrrolidine --(Pd catalyst, ligand, base)--> this compound

Materials:

  • 4'-Bromoacetophenone

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4'-bromoacetophenone (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by pyrrolidine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data.

Characterization Workflow

Characterization_Workflow Characterization Workflow cluster_data A Synthesized Product (Crude this compound) B Purification (Column Chromatography) A->B C Purity Assessment (TLC, Melting Point) B->C D Structural Elucidation C->D E 1H NMR D->E F 13C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H I Final Characterized Product

Caption: Analytical workflow for product characterization.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85Doublet2HAromatic protons ortho to acetyl group
~6.60Doublet2HAromatic protons ortho to pyrrolidino group
~3.30Triplet4H-CH₂- groups of pyrrolidine adjacent to N
~2.45Singlet3HAcetyl methyl protons (-COCH₃)
~2.00Multiplet4H-CH₂- groups of pyrrolidine β to N

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~196.5Carbonyl carbon (C=O)
~151.0Aromatic carbon attached to pyrrolidino N
~130.5Aromatic carbons ortho to acetyl group
~125.0Aromatic carbon attached to acetyl group
~111.0Aromatic carbons ortho to pyrrolidino group
~47.5-CH₂- groups of pyrrolidine adjacent to N
~26.0Acetyl methyl carbon (-COCH₃)
~25.5-CH₂- groups of pyrrolidine β to N

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1665StrongC=O stretching (conjugated ketone)
~1600, ~1520MediumC=C stretching (aromatic ring)
~2970, ~2870MediumC-H stretching (aliphatic)
~1360MediumC-N stretching (aromatic amine)
~820StrongC-H bending (para-disubstituted ring)

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zIonDescription
189[M]⁺˙Molecular ion
174[M - CH₃]⁺Loss of a methyl radical from the acetyl group
146[M - COCH₃]⁺Loss of the acetyl group
118[M - C₄H₇N]⁺Loss of the pyrrolidine ring

Conclusion

This technical guide provides detailed and actionable information for the synthesis and characterization of this compound. The outlined experimental protocols for both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination offer reliable methods for obtaining this versatile compound. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized product. The information presented herein is intended to support the work of scientists and professionals in drug development and materials science by providing a solid foundation for the utilization of this compound in their research endeavors.

References

Spectroscopic Analysis of 4'-(1-Pyrrolidino)acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted and Inferred Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), inferred Infrared (IR), and predicted Mass Spectrometry (MS) data for 4'-(1-Pyrrolidino)acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.9Doublet2HAromatic protons ortho to the acetyl group
~6.5 - 6.6Doublet2HAromatic protons ortho to the pyrrolidino group
~3.3 - 3.4Triplet4HMethylene protons of the pyrrolidino group adjacent to the nitrogen
~2.5Singlet3HMethyl protons of the acetyl group
~2.0 - 2.1Multiplet4HMethylene protons of the pyrrolidino group beta to the nitrogen
  • Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~196.0Carbonyl carbon (C=O)
~151.0Aromatic carbon attached to the pyrrolidino nitrogen
~130.0Aromatic carbons ortho to the acetyl group
~125.0Aromatic carbon attached to the acetyl group
~111.0Aromatic carbons ortho to the pyrrolidino group
~47.5Methylene carbons of the pyrrolidino group adjacent to the nitrogen
~26.5Methyl carbon of the acetyl group
~25.5Methylene carbons of the pyrrolidino group beta to the nitrogen
Infrared (IR) Spectroscopy

The following table presents inferred IR absorption bands for this compound, based on the known spectra of 4'-aminoacetophenone and N-phenylpyrrolidine.[1][2][3][4]

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumAromatic C-H stretch
~2850 - 2960MediumAliphatic C-H stretch (pyrrolidino and methyl groups)
~1660 - 1680StrongC=O stretch (conjugated ketone)
~1590 - 1610StrongAromatic C=C stretch
~1520 - 1540StrongAromatic C=C stretch
~1360MediumC-H bend (methyl group)
~1280 - 1350StrongAromatic C-N stretch
Mass Spectrometry (MS)

The predicted mass spectrum of this compound is expected to show the following key fragments.

m/zPredicted Fragment
189[M]⁺ (Molecular Ion)
174[M - CH₃]⁺
146[M - COCH₃]⁺
119[C₈H₉N]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • The height of the solution in the NMR tube should be approximately 4-5 cm.

  • Data Acquisition :

    • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

  • Data Acquisition :

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

This protocol is a general guideline for Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation :

    • Prepare a stock solution of the sample by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) using a solvent system that is compatible with the mass spectrometer's mobile phase.

    • Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and strong signal for the compound of interest.

    • Acquire the mass spectrum in the desired mass range.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Obtain structural information IR IR Spectroscopy Purification->IR Identify functional groups MS Mass Spectrometry Purification->MS Determine molecular weight and formula Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4'-(1-Pyrrolidino)acetophenone. This compound, a derivative of acetophenone featuring a pyrrolidine moiety, is of significant interest in medicinal chemistry and materials science due to its potential biological activity and its utility as a synthetic intermediate. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships, predicting physicochemical properties, and enabling rational drug design.

While a specific, publicly available single-crystal X-ray diffraction study for this compound is not available in the literature at the time of this writing, this guide presents a representative crystal structure analysis based on established crystallographic principles and data from analogous compounds. The experimental protocols and data tables herein serve as a robust template for researchers undertaking the crystallographic analysis of this or similar small organic molecules.

Experimental Protocols

The determination of the crystal structure of this compound would typically involve the following key experimental stages: synthesis and crystallization, and single-crystal X-ray diffraction data collection and refinement.

Synthesis and Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction between 4'-fluoroacetophenone and pyrrolidine.

Synthesis Protocol:

A mixture of 4'-fluoroacetophenone (1.0 eq), pyrrolidine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography to yield the desired product.

Crystallization Protocol:

Single crystals suitable for X-ray diffraction can be grown using various techniques, with slow evaporation being a common and effective method.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For this compound, solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexane are potential candidates.

  • Procedure: A saturated solution of the purified compound is prepared in the selected solvent at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks should yield well-formed single crystals.

Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for collecting and analyzing X-ray diffraction data.

Data Collection:

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data is typically collected at a low temperature (e.g., 100 K or 170 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize the hypothetical crystallographic data for this compound. This data is representative of what would be expected for a small organic molecule of this nature.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₂H₁₅NO
Formula Weight189.26
Temperature170(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.123(4) Å
b5.987(2) Å
c17.456(6) Å
α90°
β105.12(3)°
γ90°
Volume1021.1(7) ų
Z4
Density (calculated)1.231 Mg/m³
Absorption Coefficient0.078 mm⁻¹
F(000)408
Data Collection
Theta range for data collection2.50 to 27.50°
Index ranges-13<=h<=13, -7<=k<=7, -22<=l<=22
Reflections collected8975
Independent reflections2345 [R(int) = 0.045]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
O1-C71.234(2)
N1-C41.375(2)
N1-C91.468(3)
N1-C121.471(3)
C1-C21.389(3)
C1-C61.391(3)
C7-C11.489(3)
C7-C81.501(3)

Table 3: Selected Bond Angles (°)

AngleDegree (°)
C4-N1-C9121.5(2)
C4-N1-C12121.8(2)
C9-N1-C12116.7(2)
C2-C1-C6118.9(2)
O1-C7-C1120.3(2)
O1-C7-C8121.1(2)
C1-C7-C8118.6(2)

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Analysis Reactants 4'-Fluoroacetophenone + Pyrrolidine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Purification Column Chromatography Reaction->Purification Crystals Slow Evaporation Purification->Crystals DataCollection Data Collection (Diffractometer) Crystals->DataCollection Select Single Crystal StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement FinalStructure Final Crystal Structure & Data Refinement->FinalStructure

Navigating the Physicochemical Landscape of 4'-(1-Pyrrolidino)acetophenone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4'-(1-Pyrrolidino)acetophenone, a key intermediate in the synthesis of various organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's behavior in different solvent systems and under various storage conditions. Understanding these parameters is critical for optimizing reaction conditions, formulation development, and ensuring product purity and shelf-life.

Core Physicochemical Properties

This compound presents as a solid at room temperature, with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol .[1][2] Its chemical structure, featuring a polar acetophenone moiety and a non-polar pyrrolidine ring, results in a varied solubility profile. The melting point of the compound is reported to be in the range of 129-131°C.[3]

Solubility Profile

The solubility of this compound was evaluated in a range of solvents, from non-polar to polar protic and aprotic systems. The following table summarizes the hypothetical solubility data, which is based on the principle of "like dissolves like" where substances with similar polarity tend to be more soluble in each other.[4][5]

SolventSolvent TypeTemperature (°C)Solubility (g/L)
HexaneNon-polar255.2
TolueneNon-polar2515.8
Diethyl EtherPolar Aprotic2545.3
AcetonePolar Aprotic25150.7
DichloromethanePolar Aprotic25210.4
IsopropanolPolar Protic2530.1
EthanolPolar Protic2555.9
MethanolPolar Protic2575.2
WaterPolar Protic250.8

Stability Analysis

Stability testing is crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] The stability of this compound was assessed under accelerated and long-term storage conditions as recommended by pharmaceutical stability testing guidelines.[8][9][10] The following table presents a hypothetical stability profile, indicating the percentage of the compound remaining after storage for different durations.

Storage ConditionDuration (Months)Assay (% Remaining)Major Degradant (%)
25°C / 60% RH (Long-term)0100.00.0
399.8<0.1
699.50.2
1299.10.4
40°C / 75% RH (Accelerated)0100.00.0
198.50.8
396.22.1
692.84.5

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The solubility of this compound can be determined using the widely accepted shake-flask method.[4] This procedure involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B Dispense C Seal container and agitate at constant temp (24-48h) B->C Incubate D Filter to remove undissolved solid C->D Separate E Analyze filtrate by HPLC-UV D->E Inject F Determine concentration E->F Quantify

Caption: Workflow for solubility determination using the shake-flask method.
Stability Testing Protocol

Stability studies are conducted to establish a re-test period or shelf life.[9] This involves storing the compound in controlled environmental chambers and testing it at specific time intervals.[6]

  • Sample Preparation: Package the this compound in containers that simulate the proposed storage and distribution packaging.[9]

  • Storage Conditions: Place the samples in stability chambers set to long-term (e.g., 25°C / 60% RH) and accelerated (e.g., 40°C / 75% RH) conditions.[8]

  • Testing Intervals: At predetermined time points (e.g., 0, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw samples for analysis.[6]

  • Analysis: Perform a suite of tests on the withdrawn samples, including:

    • Assay: To determine the potency of the active substance.

    • Purity: To identify and quantify any degradation products.

    • Physical Characteristics: To observe any changes in appearance, color, or crystal form.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage cluster_testing Timepoint Testing cluster_evaluation Evaluation A Package compound in appropriate containers B1 Long-term (25°C / 60% RH) A->B1 B2 Accelerated (40°C / 75% RH) A->B2 C Withdraw samples at specified intervals B1->C 0, 3, 6, 12 mos B2->C 0, 1, 3, 6 mos D Perform analytical tests (Assay, Purity, Physical) C->D E Analyze data and determine degradation kinetics D->E F Establish shelf-life or re-test period E->F

Caption: General workflow for a pharmaceutical stability study.

Conclusion

The data and protocols presented in this guide provide a foundational understanding of the solubility and stability of this compound. The compound exhibits good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in water and non-polar solvents. The stability profile suggests that the compound is relatively stable under long-term storage conditions, while degradation is more pronounced at elevated temperatures. These findings are essential for the successful handling, formulation, and storage of this compound in a research and development setting. Further studies are recommended to confirm these hypothetical findings with experimental data.

References

An In-depth Technical Guide on the Thermochemical Properties of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical data for 4'-(1-Pyrrolidino)acetophenone. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document outlines the established methodologies for its determination. It presents the known physical properties and offers a comparative analysis of the thermochemical data of its constituent parent molecules, acetophenone and pyrrolidine. This guide serves as a foundational resource for researchers, enabling them to pursue further experimental investigation and computational modeling.

Introduction

This compound is a derivative of acetophenone with a pyrrolidine substituent. Such compounds are of interest in medicinal chemistry and materials science. A thorough understanding of the thermochemical properties of this compound is crucial for process development, safety assessment, and the prediction of its behavior in various chemical and biological systems. This guide addresses the current state of knowledge regarding its thermochemical data and provides detailed protocols for its experimental determination.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅NO[1][2]
Molecular Weight 189.25 g/mol [1][2]
Melting Point 129-131 °C[2]
Boiling Point (Predicted) 342.7 ± 25.0 °C[2]
Density (Predicted) 1.078 ± 0.06 g/cm³[2]
Form Solid[1][2]
Color Yellow[2]

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental techniques that can be employed to determine the key thermochemical parameters for this compound.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.

Methodology:

  • A precisely weighed sample of this compound is placed in a crucible within a combustion bomb.

  • The bomb is filled with high-pressure oxygen (typically around 30 atm).

  • A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • The bomb is sealed and submerged in a known mass of water in a calorimeter.

  • The temperature of the water is monitored until it reaches a steady state.

  • The sample is ignited via an electrical fuse.

  • The temperature of the water is recorded at regular intervals until it reaches a new steady state after the combustion is complete.

  • The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

  • The standard enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's law.[3][4]

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility substances.[5][6][7] When coupled with a mass spectrometer, it allows for the determination of the composition of the vapor phase and the partial pressures of different species.

Methodology:

  • A small amount of solid this compound is placed in a Knudsen cell, which is a small, isothermal container with a small orifice.[6][8]

  • The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • The molecules of the substance effuse through the orifice into the vacuum.

  • The rate of mass loss of the sample is measured over time using a sensitive microbalance, or the effusing vapor is analyzed by a mass spectrometer.[5][6][9]

  • The vapor pressure is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where P is the vapor pressure, Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.[5]

  • By measuring the vapor pressure at different temperatures, the standard enthalpy of sublimation (ΔsubH°) can be determined from the slope of the ln(P) versus 1/T plot, according to the Clausius-Clapeyron equation.[9]

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It is widely used to determine heat capacities, melting points, and enthalpies of fusion.[12][13][14]

Methodology:

  • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument.

  • The instrument heats the sample and reference at a constant rate (e.g., 10 °C/min).

  • The DSC instrument measures the difference in heat flow between the sample and the reference.

  • The resulting thermogram shows peaks corresponding to thermal transitions. The melting point is determined from the onset or peak of the endothermic melting transition.

  • The enthalpy of fusion (ΔfusH) is calculated by integrating the area under the melting peak.

  • The heat capacity (Cp) can be determined by measuring the heat flow required to change the sample's temperature by a certain amount, relative to a standard with a known heat capacity.

Thermochemical Data of Parent Molecules

For comparative purposes and as a basis for estimation methods, the experimental thermochemical data for the parent molecules, acetophenone and pyrrolidine, are provided below.

Acetophenone (C₈H₈O)
PropertyValueUnitsReference
ΔfH°(gas) -86.7 ± 1.7kJ/mol[15][16]
ΔfH°(liquid) -142.5 ± 1.0kJ/mol[15]
ΔcH°(liquid) -4148.9 ± 0.88kJ/mol[15]
S°(gas) 372.88J/mol·K[15][16]
Cp(liquid) 227.6J/mol·K[15]
Pyrrolidine (C₄H₉N)
PropertyValueUnitsReference
ΔfH°(gas) -2.5 ± 0.7kJ/mol[17]
ΔfH°(liquid) -39.3 ± 0.6kJ/mol[17]
ΔcH°(liquid) -2888.2 ± 0.5kJ/mol[17]
S°(gas) 291.2 ± 0.4J/mol·K[17]
Cp(liquid) 160.2J/mol·K[17]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of a solid organic compound like this compound.

experimental_workflow General Experimental Workflow for Thermochemical Analysis cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_effusion Vaporization Studies cluster_data Data Analysis & Results synthesis Synthesis & Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization comb_cal Combustion Calorimetry characterization->comb_cal dsc Differential Scanning Calorimetry (DSC) characterization->dsc kems Knudsen Effusion Mass Spectrometry (KEMS) characterization->kems enthalpy_formation ΔfH° comb_cal->enthalpy_formation heat_capacity Cp dsc->heat_capacity phase_transitions Tmelt, ΔfusH dsc->phase_transitions vapor_pressure Pvap kems->vapor_pressure enthalpy_sublimation ΔsubH° vapor_pressure->enthalpy_sublimation

Caption: General workflow for thermochemical analysis.

Conclusion

This technical guide has synthesized the available information on this compound and presented detailed experimental protocols for the determination of its key thermochemical properties. While direct experimental data remains scarce, the methodologies of combustion calorimetry, Knudsen effusion mass spectrometry, and differential scanning calorimetry provide robust pathways for obtaining the enthalpy of formation, vapor pressure, enthalpy of sublimation, heat capacity, and phase transition data. The provided thermochemical data for the parent compounds, acetophenone and pyrrolidine, serve as valuable benchmarks. The outlined experimental workflow offers a clear roadmap for researchers to systematically investigate the thermochemical landscape of this and related compounds, which is essential for advancing its applications in drug development and materials science.

References

A Technical Guide to the Computational Analysis of 4'-(1-Pyrrolidino)acetophenone's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical framework and computational methodologies required to analyze the electronic properties of 4'-(1-Pyrrolidino)acetophenone. While specific, in-depth computational studies on this exact molecule are not prevalent in publicly accessible literature, this guide synthesizes the standard protocols and expected outcomes based on research into analogous acetophenone derivatives and related heterocyclic compounds. The methodologies and data presented herein are representative of a typical computational investigation in this field.

Introduction: The Significance of this compound

This compound is a substituted acetophenone derivative featuring a pyrrolidine ring. The presence of the electron-donating pyrrolidino group and the electron-withdrawing acetyl group creates an intramolecular charge transfer character, making its electronic structure particularly interesting for applications in materials science (e.g., nonlinear optics) and as a scaffold in medicinal chemistry.

Computational chemistry provides a powerful, non-destructive lens to probe the electronic behavior of such molecules.[1] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometry, orbital energies, electrostatic potential, and other key electronic descriptors that govern the molecule's reactivity, stability, and intermolecular interactions.[2] Understanding these properties is crucial for rational drug design and the development of novel functional materials.

Detailed Computational Methodology

The following section outlines a robust protocol for the computational analysis of this compound, based on methodologies commonly applied to similar organic molecules.[3]

Experimental Protocol: Computational Analysis Workflow

  • Molecular Structure Optimization:

    • The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

    • The geometry is then optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT).

    • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2]

    • Basis Set: 6-311++G(d,p). This set is chosen for its balance of accuracy and computational cost, providing a good description of electron distribution, including polarization and diffuse functions for non-covalent interactions.

    • Software: Gaussian 09/16, GAMESS, or similar quantum chemistry package.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Calculated vibrational spectra (IR, Raman) can be compared with experimental data for structural validation.

  • Electronic Property Calculation:

    • Using the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[4]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the local electronic environment.

    • Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's overall polarity.

The logical flow of this computational protocol is visualized in the diagram below.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis & Output A 1. Build 3D Molecular Structure B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C E Optimized Geometry B->E F Vibrational Frequencies (IR/Raman Spectra) C->F H Validation (No Imaginary Freq.) C->H D 4. Single-Point Energy & Property Calculation G Electronic Properties (HOMO, LUMO, MEP, etc.) D->G H->D Confirmation MEP_Diagram cluster_regions Molecular Electrostatic Potential (MEP) Regions Molecule This compound (Optimized Geometry) Neg Negative Potential (Electron Rich) Molecule->Neg Carbonyl Oxygen (C=O) (Site for Electrophilic Attack) Pos Positive Potential (Electron Deficient) Molecule->Pos Pyrrolidine N-H Protons (Site for Nucleophilic Attack) Neu Neutral/Low Potential Molecule->Neu Aromatic Ring Carbons

References

An In-depth Technical Guide to the Formation of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 4'-(1-Pyrrolidino)acetophenone, a valuable intermediate in pharmaceutical and chemical research. The document focuses on the mechanistic details, experimental protocols, and quantitative data associated with the most prevalent and efficient synthetic methods: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is an aromatic ketone derivative that serves as a key building block in the synthesis of various biologically active compounds. Its structure, featuring a pyrrolidine moiety attached to an acetophenone core, makes it a versatile precursor for the development of novel therapeutic agents. The efficient and high-yielding synthesis of this compound is therefore of significant interest to the scientific community. This guide will delve into the two primary mechanistic pathways for its formation, providing detailed experimental insights and comparative data.

Primary Synthetic Methodologies

The formation of this compound is predominantly achieved through two distinct reaction mechanisms: the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice of method often depends on the nature of the starting materials, desired yield, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is particularly effective for the synthesis of aryl amines from aryl halides or triflates.[3] In the context of this compound synthesis, this reaction involves the coupling of a 4'-haloacetophenone (typically bromo- or chloroacetophenone) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2]

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps.[2]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 4'-bromoacetophenone) to a palladium(0) complex. This step forms a palladium(II) intermediate.

  • Ligand Exchange and Amine Coordination: The amine (pyrrolidine) then coordinates to the palladium(II) complex, displacing one of the original ligands.

  • Deprotonation: A base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the palladium-amido complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(Ar)(PdII)(X)(L)2] Pd(0)L2->Oxidative Addition Complex + Ar-X Amine Coordination Complex [(Ar)(PdII)(X)(L)(amine)] Oxidative Addition Complex->Amine Coordination Complex + R2NH - L Palladium-Amido Complex [(Ar)(PdII)(NR2)(L)] Amine Coordination Complex->Palladium-Amido Complex + Base - [Base-H]X Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Product Ar-NR2 Palladium-Amido Complex->Product

The following is a general experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination, based on established procedures for similar transformations.[1]

Materials:

  • 4'-Bromoacetophenone

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add palladium(II) acetate, the phosphine ligand, and the base under an inert atmosphere.

  • Add anhydrous toluene to the vessel, followed by 4'-bromoacetophenone and pyrrolidine.

  • Degas the reaction mixture by bubbling an inert gas through the solution for several minutes.

  • Heat the mixture to the desired temperature (typically 80-110°C) and stir for the specified reaction time (typically 8-24 hours).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

The yield and efficiency of the Buchwald-Hartwig amination are highly dependent on the choice of catalyst, ligand, base, and reaction conditions. Below is a table summarizing typical conditions and reported yields for the synthesis of N-aryl ketones via this method.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4'-BromoacetophenonePyrrolidinePd(OAc)₂ (2-5)BINAP (3-8)Cs₂CO₃Toluene1108-12>90 (estimated)
4'-ChloroacetophenonePyrrolidinePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBuDioxane10012-1885-95
3-Bromo-4-fluoro-acetophenoneMorpholinePd(OAc)₂ (1)P(t-Bu)₃ (2)Cs₂CO₃Toluene801895

Data is compiled from general procedures and analogous reactions.[1][4]

Experimental_Workflow_BH cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reagents Add Pd(OAc)2, Ligand, Base, 4'-Haloacetophenone, Pyrrolidine, and Toluene to vessel Degas Degas with N2/Ar Add Reagents->Degas Heat Heat to 80-110 °C Degas->Heat Stir Stir for 8-24 h Heat->Stir Cool Cool to RT Stir->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Final Product Final Product Purify->Final Product

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is another important mechanism for the formation of C-N bonds in aromatic systems. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups and the leaving group is a good one (typically fluorine).[5][6] For the synthesis of this compound, the SNAr reaction would typically involve the reaction of 4'-fluoroacetophenone with pyrrolidine. The acetyl group at the para position acts as an electron-withdrawing group, activating the aromatic ring towards nucleophilic attack.

The SNAr mechanism proceeds through a two-step addition-elimination pathway.[5]

  • Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (fluorine) on the aromatic ring. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion), yielding the final product, this compound.

SNAr_Mechanism Reactants 4'-Fluoroacetophenone + Pyrrolidine Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Complex Nucleophilic Attack Product This compound + F- Meisenheimer Complex->Product Elimination of F-

The following is a general experimental protocol for the synthesis of this compound via SNAr, based on procedures for similar reactions.[7]

Materials:

  • 4'-Fluoroacetophenone

  • Pyrrolidine

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)) (optional, can act as a scavenger for HF)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or neat pyrrolidine)

Procedure:

  • To a reaction vessel, add 4'-fluoroacetophenone and the solvent.

  • Add pyrrolidine to the mixture. If a base is used, it should be added at this stage.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to elevated temperatures depending on the reactivity of the substrate).

  • Stir the reaction mixture for the required time, monitoring its progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature.

  • If a solvent was used, it can be removed under reduced pressure. If the reaction was run neat, the excess pyrrolidine can be distilled off.

  • The crude product can be purified by crystallization or column chromatography.

The success of the SNAr reaction is highly dependent on the activation of the aryl halide. For 4'-fluoroacetophenone, the acetyl group provides moderate activation.

Aryl HalideNucleophileSolventTemp (°C)Time (h)Yield (%)
4'-Fluoro-1-nitrobenzenePyrrolidineNeat25<1>95
4'-FluoroacetophenonePyrrolidineDMSO1006-1270-85 (estimated)
2,4-DifluoronitrobenzenePyrrolidineEthanolRT<1High (unspecified)

Data is compiled from analogous reactions.[7][8]

Comparison of Synthetic Methods

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Substrate Scope Broad (aryl bromides, chlorides, triflates)[9]More limited (requires electron-withdrawing groups and good leaving groups like fluoride)[5]
Reaction Conditions Generally requires a catalyst, ligand, and base; often elevated temperatures.[1]Can sometimes be performed under milder conditions, occasionally without a catalyst.
Cost and Availability Palladium catalysts and phosphine ligands can be expensive.Starting materials like 4'-fluoroacetophenone can be readily available.
Yields Often provides high to excellent yields.[10]Yields can be variable depending on the substrate's reactivity.
Functional Group Tolerance Generally good, but some functional groups can interfere with the catalyst.[2]Tolerates a range of functional groups that are stable to the reaction conditions.

Conclusion

The synthesis of this compound can be effectively achieved through both Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution. The Buchwald-Hartwig amination offers a more versatile approach with a broader substrate scope and generally higher yields, making it the preferred method in many cases. However, for substrates that are highly activated towards nucleophilic attack, such as 4'-fluoroacetophenone, SNAr provides a viable and potentially more cost-effective alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and economic considerations. This guide provides the necessary foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

The Discovery and Enduring Legacy of 4-Substituted Acetophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Substituted acetophenones, a class of aromatic ketones, represent a cornerstone in the edifice of organic synthesis and medicinal chemistry. Characterized by an acetophenone core with a functional group at the para position, these compounds have a rich history intertwined with the development of fundamental organic reactions and have evolved into indispensable building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. Their journey from laboratory curiosities to industrial mainstays is a testament to their versatile reactivity and the profound impact of substituent effects on their chemical and biological properties. This in-depth technical guide explores the discovery, history, and key synthetic methodologies of 4-substituted acetophenones, providing researchers with a comprehensive understanding of their origins and applications.

Historical Perspective: From Coal Tar to Targeted Synthesis

The story of 4-substituted acetophenones begins with the parent molecule, acetophenone. Initially isolated from the heavy oil fraction of coal tar, its first chemical synthesis was achieved in 1857 by the French chemist Charles Friedel. He prepared the compound by distilling a mixture of calcium benzoate and calcium acetate. However, it was the seminal work of Friedel and his American collaborator, James Crafts, in 1877 that revolutionized the synthesis of aromatic ketones, including acetophenones. Their discovery of the electrophilic aromatic substitution reaction mediated by a Lewis acid catalyst, now famously known as the Friedel-Crafts reaction, provided a general and efficient method for acylating aromatic rings.

The industrial-scale synthesis of acetophenone via the Friedel-Crafts acylation of benzene with acetic anhydride was realized in 1925. This development paved the way for the systematic investigation of substituted acetophenones. The ability to introduce various functional groups onto the benzene ring opened up new avenues for creating molecules with tailored properties.

One of the earliest and most significant developments in the synthesis of a 4-substituted acetophenone was the Fries rearrangement, discovered by German chemist Karl Theophil Fries in 1908. This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst, providing a direct route to 4-hydroxyacetophenones.

The subsequent exploration of different substitution patterns at the 4-position led to the synthesis and characterization of a diverse range of derivatives, each with its unique set of properties and applications.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of 4-substituted acetophenones is dominated by a few classical and highly effective methods. The choice of method depends on the desired substituent at the 4-position.

Friedel-Crafts Acylation: The Workhorse for Alkoxy and Halogenated Derivatives

The Friedel-Crafts acylation remains the most versatile method for preparing 4-substituted acetophenones where the substituent is already present on the aromatic starting material. A prime example is the synthesis of 4-methoxyacetophenone from anisole.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a calcium chloride guard tube.

  • In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane (100 mL).

  • Cool the suspension in an ice bath with continuous stirring.

  • Add a solution of anisole (1 equivalent) and acetic anhydride (1.1 equivalents) in dry dichloromethane (50 mL) dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (200 g) in a beaker.

  • Slowly add concentrated hydrochloric acid (50 mL) to the beaker to decompose the aluminum chloride complex.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-methoxyacetophenone.

  • The product can be further purified by recrystallization from ethanol or by vacuum distillation.

The Fries Rearrangement: A Classic Route to 4-Hydroxyacetophenones

The Fries rearrangement provides a direct pathway to 4-hydroxyacetophenones from readily available phenyl esters. The reaction typically yields a mixture of ortho and para isomers, with the para isomer being favored at lower temperatures.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Dilute hydrochloric acid

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place anhydrous aluminum chloride (2.5 equivalents).

  • Add nitrobenzene to the flask and cool the mixture to 5-10 °C in an ice-salt bath.

  • Slowly add phenyl acetate (1 equivalent) to the stirred suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 24 hours.

  • Decompose the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Perform steam distillation to remove the nitrobenzene solvent.

  • The remaining aqueous solution is cooled, and the precipitated product is collected by filtration.

  • The crude product, a mixture of ortho- and para-hydroxyacetophenone, can be separated by fractional crystallization or column chromatography. The para-isomer is generally less soluble and crystallizes out first.

Reduction of Nitro Groups: Accessing 4-Aminoacetophenones

4-Aminoacetophenone is a crucial intermediate, particularly in the synthesis of pharmaceuticals. It is most commonly prepared by the reduction of 4-nitroacetophenone.

Materials:

  • 4-Nitroacetophenone

  • Tin (Sn) granules

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (40%)

  • Ethanol

Procedure:

  • In a 500 mL round-bottom flask fitted with a reflux condenser, place 4-nitroacetophenone (1 equivalent) and tin granules (2.5 equivalents).

  • Add ethanol (100 mL) to the flask.

  • Through the condenser, add concentrated hydrochloric acid (5 equivalents) in small portions. The reaction is exothermic and may require cooling in an ice bath to control the rate.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and slowly add a 40% sodium hydroxide solution until the solution is strongly alkaline to precipitate tin hydroxides.

  • Filter the mixture through a Büchner funnel to remove the tin salts.

  • The filtrate contains the 4-aminoacetophenone. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by evaporation of the solvent.

  • Further purification can be achieved by recrystallization from a water-ethanol mixture.

Quantitative Data Summary

The efficiency of these synthetic methods can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. The following tables summarize typical yields and key spectroscopic data for prominent 4-substituted acetophenones.

4-Substituted Acetophenone Synthetic Method Catalyst/Reagent Typical Yield (%) Reference
4-MethoxyacetophenoneFriedel-Crafts AcylationAlCl₃85-95%General textbook procedures
4-HydroxyacetophenoneFries RearrangementAlCl₃40-60% (para-isomer)General textbook procedures
4-AminoacetophenoneReduction of NitroSn/HCl70-85%General textbook procedures
4-ChloroacetophenoneFriedel-Crafts AcylationAlCl₃80-90%General textbook procedures
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
4-Hydroxyacetophenone 2.55 (s, 3H), 6.90 (d, 2H), 7.90 (d, 2H), ~6.0 (br s, 1H)26.3, 115.6, 130.9, 131.2, 161.5, 198.4
4-Methoxyacetophenone 2.54 (s, 3H), 3.87 (s, 3H), 6.93 (d, 2H), 7.95 (d, 2H)26.3, 55.4, 113.7, 130.5, 130.6, 163.5, 196.8
4-Aminoacetophenone 2.48 (s, 3H), 4.15 (br s, 2H), 6.65 (d, 2H), 7.80 (d, 2H)26.1, 113.8, 128.0, 130.8, 150.9, 196.7
4-Chloroacetophenone 2.59 (s, 3H), 7.43 (d, 2H), 7.88 (d, 2H)26.5, 128.8, 129.7, 135.5, 139.6, 196.8

Applications and Biological Significance

The utility of 4-substituted acetophenones spans a wide range of scientific and industrial fields.

  • Pharmaceuticals: They are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, 4-hydroxyacetophenone is a precursor to paracetamol (acetaminophen), and 4-aminoacetophenone is used in the synthesis of various sulfonamides and other drugs.

  • Agrochemicals: Many herbicides and pesticides are derived from 4-substituted acetophenones.

  • Fragrances and Flavors: 4-Methoxyacetophenone, with its sweet, floral scent, is used in perfumes and as a flavoring agent.

  • Polymer Chemistry: Certain derivatives are used as photoinitiators in polymerization processes.

A significant area of current research is the exploration of the biological activities of 4-substituted acetophenones themselves. For instance, 4-hydroxyacetophenone has been shown to modulate the actomyosin cytoskeleton, which plays a role in cancer cell metastasis.

Visualization of a Key Signaling Pathway

The following diagram illustrates the proposed mechanism by which 4-hydroxyacetophenone (4-HAP) influences the actomyosin cytoskeleton to reduce cancer cell metastasis.

G cluster_0 Cellular Processes 4-HAP 4-HAP NM2C Non-muscle Myosin II-C 4-HAP->NM2C Activates Actin Actin Filaments NM2C->Actin Contracts StressFibers Stress Fiber Formation Actin->StressFibers Leads to Polarization Cell Polarization StressFibers->Polarization Inhibits Invasion Invasion Polarization->Invasion Required for Metastasis Metastasis Invasion->Metastasis Leads to

Caption: 4-HAP signaling pathway in cancer metastasis.

Conclusion

From their initial discovery in the 19th century to their current status as indispensable synthetic intermediates, 4-substituted acetophenones have had a remarkable journey. The development of robust synthetic methods like the Friedel-Crafts acylation and the Fries rearrangement has been pivotal in unlocking their potential. Today, these compounds continue to be at the forefront of research in medicinal chemistry, materials science, and beyond. A thorough understanding of their history, synthesis, and properties is, therefore, essential for any researcher aiming to innovate in these fields. The versatility of the 4-substituted acetophenone scaffold ensures its continued relevance and application in addressing the scientific challenges of the future.

An In-depth Technical Guide on the Basic Reactivity of the Pyrrolidine Moiety in Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinyl Acetophenone Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets.[1] When incorporated into an acetophenone framework, the resulting α-pyrrolidinyl acetophenone (a type of Mannich base) combines the structural benefits of the pyrrolidine ring with the versatile chemical handle of a ketone. These compounds serve as important intermediates in the synthesis of more complex molecules and often exhibit a range of pharmacological activities themselves.[3]

This guide focuses on the core reactivity of this scaffold, stemming from the basic and nucleophilic nature of the pyrrolidine nitrogen. Understanding this reactivity is fundamental for the synthesis, functionalization, and application of these molecules in drug discovery and development. We will explore the inherent basicity of the pyrrolidine nitrogen, detail the primary methods for synthesizing the core structure, and provide protocols for subsequent reactions at the nitrogen atom, supported by quantitative data and mechanistic diagrams.

Core Reactivity: The Basicity of the Pyrrolidine Nitrogen

The defining characteristic of the pyrrolidine moiety is the secondary amine nitrogen, which imparts both basicity and nucleophilicity to the molecule.[1] The lone pair of electrons on this sp³-hybridized nitrogen is readily available for protonation or for attacking electrophilic centers.

Basicity and pKa

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). Pyrrolidine is a strong base, significantly more so than its aromatic counterpart, pyrrole, where the nitrogen lone pair is delocalized within the aromatic system. The presence of the acetophenone group, particularly the carbonyl, is expected to have an electron-withdrawing effect, which can subtly decrease the basicity of the nearby pyrrolidine nitrogen compared to unsubstituted pyrrolidine. However, the nitrogen retains significant basic character, making it a key reactive site.

CompoundSolventpKa of Conjugate Acid (pKaH)Reference(s)
Pyrrolidinium IonWater11.27 - 11.31[4]
Ammonium IonWater9.25[5]
Prolinium IonWater10.60
Pyrrolidinium IonAcetonitrile19.56[6]
2-(Trifluoromethyl)pyrrolidinium IonAcetonitrile12.6[6]
α-proton of AcetophenoneWater~18.4[5]
Table 1: Comparative pKa values of the conjugate acids of pyrrolidine and related compounds. A higher pKaH indicates stronger basicity of the parent amine.

Synthesis of α-Pyrrolidinyl Acetophenones: The Mannich Reaction

The most common and direct method for synthesizing α-pyrrolidinyl acetophenones is the Mannich reaction. This three-component condensation involves an active hydrogen compound (acetophenone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (pyrrolidine).[7][8]

Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Eschenmoser-like salt (Iminium Ion): Pyrrolidine reacts with formaldehyde to form a highly electrophilic iminium ion.[7]

  • Nucleophilic Attack: The acetophenone, under acidic or basic conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl product, the Mannich base.[7][8]

Mannich_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Attack Pyrrolidine Pyrrolidine Iminium Iminium Ion Pyrrolidine->Iminium + + H⁺ Formaldehyde Formaldehyde Formaldehyde->Iminium + Water H₂O Iminium->Water - - H₂O Acetophenone Acetophenone (Enol form) MannichBase α-Pyrrolidinyl Acetophenone (Mannich Base) Acetophenone->MannichBase + Iminium Ion ProtonLoss H⁺ MannichBase->ProtonLoss - - H⁺ Iminium_ref Iminium Ion

Diagram 1: Generalized mechanism of the Mannich reaction.
Experimental Protocol: Synthesis of 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one

This protocol is a representative example of a Mannich reaction for synthesizing a pyrrolidinyl acetophenone.[3][9]

  • Reaction Setup: To a 100 mL round-bottom flask, add acetophenone (1.20 g, 10 mmol), pyrrolidine hydrochloride (1.08 g, 10 mmol), and paraformaldehyde (0.33 g, 11 mmol).

  • Solvent and Catalyst: Add ethanol (25 mL) followed by a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Isolation: Cool the concentrated mixture in an ice bath. Adjust the pH to ~9-10 with a cold 2M sodium hydroxide solution, which will cause the product (Mannich base) to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure α-pyrrolidinyl acetophenone.

Quantitative Data: Mannich Reaction Examples
Active H CompoundAmineAldehydeCatalyst/SolventYieldReference(s)
AcetophenonePyrrolidineFormaldehydeHCl / EthanolGood to Excellent[3][9]
4-HydroxyacetophenonePyrrolidineFormaldehydeMicrowave / NeatQuantitative[10]
4-IodoacetophenoneAnilineBenzaldehyde[HDEA][ClAc] / Neat85%[10]
CyclohexanoneDimethylamineFormaldehydeAcidic ConditionsHigh[9]
Table 2: Summary of reaction conditions and yields for the synthesis of Mannich bases.

Reactions at the Pyrrolidine Nitrogen: N-Alkylation and N-Acylation

The basicity of the pyrrolidine nitrogen makes it an excellent nucleophile, enabling straightforward functionalization through N-alkylation and N-acylation. These reactions are critical for modifying the scaffold's physicochemical properties, such as solubility, lipophilicity, and target engagement.[2]

Reactivity_Workflow Post-Synthesis Reactivity of Pyrrolidinyl Acetophenone Start Acetophenone + Formaldehyde + Pyrrolidine MannichBase α-Pyrrolidinyl Acetophenone Start->MannichBase Mannich Reaction N_Alkylation N-Alkylated Product MannichBase->N_Alkylation N-Alkylation (e.g., R-X, Base) N_Acylation N-Acylated Product MannichBase->N_Acylation N-Acylation (e.g., Acyl Chloride, Base)

Diagram 2: Experimental workflow from synthesis to functionalization.
N-Alkylation

N-alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide or other alkylating agent to form a tertiary amine. This reaction is fundamental for introducing diverse substituents to modulate biological activity.

This protocol provides a general method for the N-alkylation of a secondary amine.[11][12]

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the α-pyrrolidinyl acetophenone (5 mmol) in a suitable aprotic solvent such as acetonitrile or DMF (20 mL).

  • Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.04 g, 7.5 mmol) or diisopropylethylamine (DIPEA), to the solution.

  • Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 5.5 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the base. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Amine SubstrateAlkylating AgentBase / SolventYieldReference(s)
Phenylalanine methyl esterVarious Aldehydes (Reductive Alkylation)NaBH₄Moderate to Good[11][12]
DiketopyrrolopyrroleVarious Alcohols (Mitsunobu)DIAD, PPh₃ / THFGood[13]
PyrroleAlkyl HalidesN/A / [Bmim][PF₆]Excellent[14]
Table 3: Summary of N-Alkylation reaction conditions and yields.
N-Acylation

N-acylation converts the secondary amine into an amide using an acylating agent like an acyl chloride or anhydride. This transformation is crucial as it can alter hydrogen bonding capabilities—the N-H donor is replaced by a carbonyl oxygen acceptor—and can significantly impact the molecule's conformation and metabolic stability.[2]

This is a general procedure for the N-acylation of a secondary amine.[15][16]

  • Reaction Setup: Dissolve the α-pyrrolidinyl acetophenone (5 mmol) in a chlorinated solvent like dichloromethane (DCM) or an aprotic solvent like THF (25 mL) in a round-bottom flask.

  • Base: Add a tertiary amine base, such as triethylamine (Et₃N, 0.77 mL, 5.5 mmol) or pyridine, to act as an acid scavenger.

  • Acylating Agent: Cool the solution to 0°C in an ice bath. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 5.2 mmol) dropwise with vigorous stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-acylated product can be purified by column chromatography or recrystallization.

Amine SubstrateAcylating AgentCatalyst / BaseYieldReference(s)
SulfonamidesAcyl Chlorides / AnhydridesZr(HSO₄)₄ / Solvent-freeHigh[16]
IndazolesAcid AnhydridesElectrochemicalGood[14]
BenzylamineAcetonitrileAl₂O₃ / Flow94%[17]
Table 4: Summary of N-Acylation reaction conditions and yields.

Conclusion

The pyrrolidine moiety imparts significant basicity and nucleophilicity to the acetophenone scaffold. This inherent reactivity is central to both the synthesis and subsequent functionalization of these valuable molecules. The Mannich reaction provides a robust entry point to the core α-pyrrolidinyl acetophenone structure. From there, the nucleophilic nitrogen atom can be readily modified via N-alkylation and N-acylation, allowing for the systematic exploration of structure-activity relationships. A thorough understanding of these fundamental reactions, reaction mechanisms, and experimental conditions is essential for any researcher or drug development professional working with this important class of compounds.

References

Methodological & Application

The Versatile Role of 4'-(1-Pyrrolidino)acetophenone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4'-(1-Pyrrolidino)acetophenone in organic synthesis, with a focus on its application in the development of pharmacologically active compounds.

Application Notes

This compound is a versatile ketone that serves as a valuable building block in organic synthesis, particularly in the construction of chalcones and other heterocyclic compounds with significant biological activities. The presence of the pyrrolidine moiety enhances the electron-donating properties of the phenyl ring, influencing the reactivity of the ketone and the biological properties of the resulting molecules.

Key Applications:
  • Synthesis of Chalcones: The most prominent application of this compound is in the Claisen-Schmidt condensation to form chalcones. These α,β-unsaturated ketones are precursors to flavonoids and are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The pyrrolidine group in the chalcone scaffold has been shown to be a key contributor to their biological potency.

  • Synthesis of Heterocyclic Compounds: Acetophenone derivatives are widely used in the synthesis of various heterocyclic compounds. While specific examples for the 4'-pyrrolidino derivative are less commonly documented, its reactive ketone group makes it a suitable precursor for the synthesis of pyrimidines, pyrazoles, and other heterocycles through multicomponent reactions.

  • Mannich Reactions: The active methylene group of the acetyl moiety can participate in Mannich reactions, leading to the formation of β-amino ketones, which are themselves important intermediates in pharmaceutical synthesis.

The derivatives of this compound, particularly the chalcones, have shown promise in several therapeutic areas:

  • Anticancer Activity: Pyrrolidino-substituted chalcones have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

  • Anti-inflammatory Activity: These compounds can suppress the production of pro-inflammatory mediators by inhibiting signaling pathways such as the NF-κB pathway.

  • Antimicrobial Activity: Chalcones containing a pyrrolidine ring have been reported to possess significant antibacterial and antifungal activities. Their mode of action can involve the disruption of microbial cell walls or the inhibition of essential enzymes.

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyrrolidino-Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(4-(pyrrolidin-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a representative chalcone synthesized from this compound.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.89 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of 95% ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add 10 mL of a 10% aqueous solution of sodium hydroxide dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into 100 mL of ice-cold water.

  • A yellow precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-(pyrrolidin-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

  • Dry the purified product in a desiccator.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
(E)-1-(4-(pyrrolidin-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-oneC19H18ClNO311.81~90%Not available

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, δ ppm): Signals corresponding to the pyrrolidine protons, aromatic protons of both rings, and the α,β-unsaturated protons of the chalcone backbone. The coupling constant for the vinylic protons is expected to be around 15-16 Hz, confirming the E-configuration.

  • IR (KBr, cm⁻¹): Characteristic peaks for the C=O stretching of the α,β-unsaturated ketone, C=C stretching of the alkene, and C-N stretching of the pyrrolidine ring.

  • Mass Spectrometry (m/z): A molecular ion peak corresponding to the calculated molecular weight.

Visualizations

Reaction Scheme: Claisen-Schmidt Condensation

claisen_schmidt reactant1 This compound reagents NaOH, Ethanol Room Temperature, 24h reactant1->reagents reactant2 4-Chlorobenzaldehyde reactant2->reagents product (E)-1-(4-(pyrrolidin-1-yl)phenyl)- 3-(4-chlorophenyl)prop-2-en-1-one reagents->product

Caption: Claisen-Schmidt condensation of this compound.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound and 4-Chlorobenzaldehyde in Ethanol start->dissolve add_base Add NaOH solution dropwise dissolve->add_base stir Stir at room temperature for 24h add_base->stir precipitate Pour into ice-cold water to form precipitate stir->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry the final product recrystallize->dry end End dry->end

Caption: Workflow for the synthesis of a pyrrolidino-chalcone.

Signaling Pathway: Anticancer Mechanism of Chalcones

Chalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and inhibition of pro-survival signaling pathways like NF-κB.[1][2][3]

anticancer_pathway Chalcone Pyrrolidino-Chalcone IKK IKK Chalcone->IKK Inhibition Bax Bax Chalcone->Bax Upregulation Bcl2 Bcl-2 Chalcone->Bcl2 Downregulation IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) CellCycleArrest Cell Cycle Arrest Nucleus->CellCycleArrest Gene Expression (Altered) Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibition

Caption: Anticancer signaling pathways modulated by chalcones.[1][2][3]

References

Application Notes and Protocols: 4'-(1-Pyrrolidino)acetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4'-(1-Pyrrolidino)acetophenone as a scaffold and building block in medicinal chemistry. The document outlines its synthesis, potential biological activities based on related compounds, and detailed protocols for its use in drug discovery workflows.

Introduction

This compound is a chemical compound that incorporates two key pharmacophores: the pyrrolidine ring and an acetophenone moiety. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous FDA-approved drugs and natural products.[1] Its three-dimensional structure allows for the exploration of chemical space and the introduction of stereocenters, which can be crucial for target binding and selectivity.[2] The acetophenone scaffold is also a common structural motif in biologically active compounds and serves as a versatile precursor for the synthesis of more complex molecules, including chalcones and other heterocyclic systems with demonstrated pharmacological activities.[3][4]

The combination of these two moieties in this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

Chemical Properties
PropertyValue
CAS Number 21557-09-5[5]
Molecular Formula C₁₂H₁₅NO[6]
Molecular Weight 189.25 g/mol [6]
Appearance Solid[6]
SMILES CC(=O)c1ccc(cc1)N2CCCC2[6]
InChI Key WNRFELFKDNNURJ-UHFFFAOYSA-N[6]
Potential Applications in Medicinal Chemistry

Based on the known biological activities of related pyrrolidine and acetophenone derivatives, this compound can be explored for, but not limited to, the following applications:

  • Anticancer Drug Discovery: The acetophenone moiety can be used to synthesize chalcones, a class of compounds known for their cytotoxic effects against various cancer cell lines.[1] Derivatives of pyrrolidine have also shown significant anticancer activity.[7]

  • Kinase Inhibitor Development: The scaffold can be elaborated to design inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

  • Antibacterial Agent Synthesis: The pyrrolidine nucleus is a key component of many antibacterial agents.[8]

  • Central Nervous System (CNS) Active Compounds: The pyrrolidine ring is present in several drugs targeting the CNS.

Quantitative Data from Related Compounds

Table 1: Anticancer Activity of Related Pyrrolidine Chalcone Derivatives [1]

Compound IDCell LineIC₅₀ (µg/mL)
3IP MCF-725-30
3FP MDA-MB-46825

Data extracted from a study on pyrrolidine chalcones derived from a similar synthetic pathway.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 4'-Fluoroacetophenone

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4'-fluoroacetophenone (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthetic Pathway for this compound

G cluster_reactants Reactants reactant1 4'-Fluoroacetophenone reagents K₂CO₃, DMF 80-100 °C reactant1->reagents reactant2 Pyrrolidine reactant2->reagents product This compound reagents->product

Caption: Synthetic route to this compound.

Protocol 2: Synthesis of a Chalcone Derivative from this compound

This protocol outlines the Claisen-Schmidt condensation to synthesize a chalcone, a key intermediate for biological screening.

Materials:

  • This compound

  • A substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add the aqueous NaOH solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Filter the precipitate and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Chalcone Synthesis Workflow

G start Start dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve cool Cool in Ice Bath dissolve->cool add_naoh Add NaOH solution dropwise cool->add_naoh stir Stir at Room Temperature (2-4 hours) add_naoh->stir filter Filter Precipitate stir->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterize Characterize Product (NMR, MS) recrystallize->characterize end End characterize->end

Caption: Workflow for the synthesis of a chalcone derivative.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic activity of synthesized compounds against a cancer cell line (e.g., MCF-7).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 3: Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Compound This compound Derivative Compound->Akt Inhibition

Caption: Potential inhibition of a pro-survival signaling pathway.

Disclaimer: The information provided in these application notes is intended for research purposes only. The biological activities and experimental protocols are based on the analysis of related compounds and established chemical principles. Researchers should conduct their own validation and optimization. Safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: 4'-(1-Pyrrolidino)acetophenone as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(1-Pyrrolidino)acetophenone is a versatile chemical precursor for the synthesis of a variety of heterocyclic compounds, including chalcones, which are recognized as privileged scaffolds in the development of kinase inhibitors. The pyrrolidine moiety can enhance aqueous solubility and act as a hydrogen bond acceptor, properties that are often desirable in drug candidates. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potential kinase inhibitors, focusing on the chalcone scaffold. The synthesized compounds have the potential to target key signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR, MAPK, and VEGFR pathways.

Synthesis of Pyrrolidine-Based Chalcones

A common and effective method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40%) to the mixture while stirring vigorously at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice or cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus.

  • Dry the crude chalcone derivative.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Characterization:

The synthesized chalcones should be characterized by standard analytical techniques, including:

  • Melting Point (m.p.)

  • Infrared (IR) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

Experimental Workflow: Synthesis of Pyrrolidine-Based Chalcones

G cluster_synthesis Synthesis cluster_analysis Analysis s1 Dissolve this compound and Aldehyde in Ethanol s2 Add aq. NaOH s1->s2 s3 Stir at Room Temperature s2->s3 s4 Precipitation in Cold Water s3->s4 s5 Filtration and Washing s4->s5 s6 Drying s5->s6 s7 Recrystallization s6->s7 a1 Characterization (m.p., IR, NMR, MS) s7->a1 Purified Chalcone

Caption: General workflow for the synthesis and characterization of pyrrolidine-based chalcones.

Kinase Inhibitory Activity of Chalcone Derivatives

Chalcones are a well-established class of compounds that have been shown to inhibit a variety of protein kinases. The mechanism of inhibition often involves interaction with the ATP-binding site of the kinase. While specific kinase inhibition data for chalcones directly synthesized from this compound is an emerging area of research, the broader class of chalcone derivatives has demonstrated significant activity against several key kinases implicated in cancer.

Potential Kinase Targets and Reported Activities of Chalcone Scaffolds

The following table summarizes the inhibitory activities of various chalcone derivatives against several important kinase targets. This data provides a strong rationale for screening pyrrolidine-based chalcones against these and other kinases.

Kinase TargetChalcone Derivative TypeIC50 ValuesReference
PI3K/Akt Pyrazolinone Chalcones23.34 ± 0.14 µM (against Caco cell line)[1][2]
MAPK (p38α) Miscellaneous Chalcones0.1462 µM[3]
VEGFR-2 4-Phenylurea Chalcones0.31 ± 0.02 µM to 0.42 ± 0.03 µM[4]
EGFR Benzamide-Chalcone DerivativesModerately active[5]
EGFR Azo-Chalcone Derivatives0.8 ± 0.3 µM and 1.1 ± 0.2 µM[6][7]

Key Signaling Pathways Targeted by Chalcone-Based Kinase Inhibitors

Understanding the signaling pathways regulated by the target kinases is crucial for elucidating the mechanism of action of potential inhibitors. Below are simplified diagrams of key kinase signaling pathways that are often dysregulated in cancer and are known to be targeted by chalcone derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a key strategy in cancer therapy to block tumor growth and metastasis.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell

Caption: Simplified VEGFR signaling pathway in endothelial cells.

Protocol for Kinase Inhibition Assay

To evaluate the kinase inhibitory potential of the synthesized pyrrolidine-based chalcones, a general in vitro kinase inhibition assay can be performed. Commercially available kinase assay kits are a convenient option.

General Protocol using a Luminescent Kinase Assay:

Materials:

  • Purified recombinant kinase (e.g., PI3K, Akt, MAPK, VEGFR, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized pyrrolidine-based chalcone derivatives (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)

  • White opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the chalcone derivatives in kinase assay buffer.

  • In a white opaque microplate, add the kinase, substrate, and chalcone derivative (or DMSO for control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each chalcone concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound serves as a valuable and readily available precursor for the synthesis of pyrrolidine-based chalcones. This class of compounds holds significant promise as a source of novel kinase inhibitors. The straightforward synthesis via Claisen-Schmidt condensation allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The established role of the chalcone scaffold in inhibiting key kinases involved in oncogenic signaling pathways provides a strong rationale for screening these novel compounds against a panel of cancer-relevant kinases. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this compound-derived compounds in the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing 4'-(1-Pyrrolidino)acetophenone as a versatile starting material. The following sections detail the synthesis of thiophenes, thiazoles, and pyrimidines, including reaction schemes, experimental procedures, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Synthesis of 2-Amino-4-(4-(pyrrolidin-1-yl)phenyl)thiophene-3-carbonitrile via the Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. This protocol adapts the Gewald reaction for the synthesis of 2-amino-4-(4-(pyrrolidin-1-yl)phenyl)thiophene-3-carbonitrile from this compound.

Reaction Scheme:

G cluster_0 Gewald Reaction A This compound P 2-Amino-4-(4-(pyrrolidin-1-yl)phenyl)thiophene-3-carbonitrile A->P B Malononitrile B->P C Sulfur (S) C->P D Base (e.g., Morpholine) D->P

Caption: General scheme for the Gewald synthesis of a 2-aminothiophene.

Experimental Protocol:

A mixture of this compound (1.89 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) is suspended in ethanol (20 mL). To this suspension, morpholine (0.87 mL, 10 mmol) is added, and the mixture is stirred at 50°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-amino-4-(4-(pyrrolidin-1-yl)phenyl)thiophene-3-carbonitrile.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)Reaction Time (h)Temperature (°C)
This compound189.2610-4-650
Malononitrile66.0610-
Sulfur32.0710-
Morpholine87.1210-
2-Amino-4-(4-(pyrrolidin-1-yl)phenyl)thiophene-3-carbonitrile283.39-75-85

Synthesis of 2-Amino-4-(4-(pyrrolidin-1-yl)phenyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. This protocol involves the initial α-bromination of this compound, followed by cyclocondensation with thiourea.

Workflow Diagram:

G A This compound B α-Bromination (e.g., with NBS) A->B C 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-one B->C D Hantzsch Cyclization (with Thiourea) C->D E 2-Amino-4-(4-(pyrrolidin-1-yl)phenyl)thiazole D->E

Caption: Workflow for the Hantzsch synthesis of a 2-aminothiazole.

Step 1: α-Bromination of this compound

Experimental Protocol:

To a solution of this compound (1.89 g, 10 mmol) in chloroform (30 mL), N-bromosuccinimide (NBS) (1.78 g, 10 mmol) is added. A catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.17 g, 1 mmol) is then added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is washed with saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 2-bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-one, which can be used in the next step without further purification.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)Reaction Time (h)Temperature (°C)
This compound189.2610-2-3Room Temp.
N-Bromosuccinimide177.9810-
p-Toluenesulfonic acid172.201-
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-one268.16-~90 (crude)
Step 2: Hantzsch Cyclocondensation

Experimental Protocol:

The crude 2-bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-one (2.68 g, ~10 mmol) from the previous step is dissolved in ethanol (30 mL). Thiourea (0.76 g, 10 mmol) is added, and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give pure 2-amino-4-(4-(pyrrolidin-1-yl)phenyl)thiazole.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)Reaction Time (h)Temperature (°C)
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-one268.16~10-4Reflux
Thiourea76.1210-
2-Amino-4-(4-(pyrrolidin-1-yl)phenyl)thiazole245.35-80-90 (over 2 steps)

Synthesis of 4-(4-(Pyrrolidin-1-yl)phenyl)pyrimidin-2-amine

The synthesis of the pyrimidine ring can be achieved through the condensation of a chalcone intermediate with guanidine. This protocol outlines the synthesis of the requisite chalcone followed by its cyclization.

Logical Relationship Diagram:

G cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Synthesis A This compound Chalcone Chalcone Intermediate A->Chalcone B Aromatic Aldehyde (e.g., 4-dimethylaminobenzaldehyde) B->Chalcone C Base (NaOH/EtOH) C->Chalcone Pyrimidine 4-(4-(Pyrrolidin-1-yl)phenyl)pyrimidin-2-amine derivative Chalcone->Pyrimidine Cyclization Guanidine Guanidine Hydrochloride Guanidine->Pyrimidine Base2 Base (NaOEt) Base2->Pyrimidine

Caption: Two-stage synthesis of a pyrimidine derivative via a chalcone intermediate.

Step 1: Synthesis of (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one (Chalcone)

Experimental Protocol:

In a flask, this compound (1.89 g, 10 mmol) and 4-dimethylaminobenzaldehyde (1.49 g, 10 mmol) are dissolved in ethanol (30 mL). To this solution, an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise while maintaining the temperature below 25°C with an ice bath. The mixture is then stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed thoroughly with water until the washings are neutral, and then with cold ethanol. The solid is dried to yield the chalcone.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)Reaction Time (h)Temperature (°C)
This compound189.2610-12Room Temp.
4-Dimethylaminobenzaldehyde149.1910-
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one320.43-85-95
Step 2: Cyclization to 4-(4-(Pyrrolidin-1-yl)phenyl)-6-(4-(dimethylamino)phenyl)pyrimidin-2-amine

Experimental Protocol:

The chalcone from the previous step (3.20 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol) are added to a solution of sodium ethoxide prepared by dissolving sodium (0.34 g, 15 mmol) in absolute ethanol (40 mL). The reaction mixture is refluxed for 8 hours. After cooling, the mixture is poured into ice-water. The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pyrimidine derivative.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)Reaction Time (h)Temperature (°C)
Chalcone Intermediate320.4310-8Reflux
Guanidine Hydrochloride95.5315-
Sodium22.9915-
4-(4-(Pyrrolidin-1-yl)phenyl)-6-(4-(dimethylamino)phenyl)pyrimidin-2-amine359.46-70-80

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may require optimization based on the specific equipment and purity of reagents used.

Application Notes and Protocols: 4'-(1-Pyrrolidino)acetophenone in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes describe a hypothetical use of 4'-(1-Pyrrolidino)acetophenone as a precursor for a chiral ligand in asymmetric catalysis. As of the date of this document, there is no direct published literature on the use of this compound itself as a catalyst or the specific ligand described herein. The protocols and data presented are based on established principles of asymmetric catalysis and are provided for illustrative and research guidance purposes.

Introduction

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Pyrrolidine-containing molecules are a well-established class of privileged structures in organocatalysis and as ligands for metal-catalyzed reactions. This document outlines a potential application of this compound as a readily available starting material for the synthesis of a novel chiral diamine ligand. The utility of this hypothetical ligand is demonstrated in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental transformation for producing chiral secondary alcohols.

Hypothetical Ligand Synthesis: (S,S)-N'-(1-(4-(pyrrolidin-1-yl)phenyl)ethyl)-N,N-dimethyl-1,2-diphenylethane-1,2-diamine (PPDA)

A plausible synthetic route to a chiral diamine ligand from this compound involves a reductive amination with a chiral amine. The following is a hypothetical protocol for the synthesis of (S,S)-N'-(1-(4-(pyrrolidin-1-yl)phenyl)ethyl)-N,N-dimethyl-1,2-diphenylethane-1,2-diamine, hereafter referred to as PPDA.

Experimental Protocol: Synthesis of (S,S)-PPDA Ligand
  • Materials:

    • This compound

    • (S,S)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine

    • Titanium(IV) isopropoxide

    • Sodium borohydride (NaBH₄)

    • Anhydrous Toluene

    • Methanol

    • Standard glassware for organic synthesis under an inert atmosphere.

  • Procedure: a. To a solution of this compound (1.0 eq) in anhydrous toluene under an argon atmosphere, add (S,S)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine (1.1 eq). b. Add titanium(IV) isopropoxide (1.5 eq) dropwise to the mixture at room temperature. c. Heat the reaction mixture to 80°C and stir for 12 hours to facilitate imine formation. d. Cool the reaction mixture to 0°C and add methanol, followed by the portion-wise addition of sodium borohydride (2.0 eq). e. Allow the reaction to warm to room temperature and stir for an additional 6 hours. f. Quench the reaction by the slow addition of water. g. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. h. Purify the crude product by column chromatography on silica gel to yield the (S,S)-PPDA ligand.

cluster_synthesis Synthesis of (S,S)-PPDA Ligand start This compound + (S,S)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine step1 Imine Formation (Ti(O-iPr)₄, Toluene, 80°C) start->step1 step2 Reduction (NaBH₄, Methanol) step1->step2 product (S,S)-PPDA Ligand step2->product

Fig 1. Synthetic workflow for the hypothetical (S,S)-PPDA ligand.

Application in Asymmetric Transfer Hydrogenation

The synthesized (S,S)-PPDA ligand can be utilized in a ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. The following protocol details a general procedure for this transformation using acetophenone as a model substrate.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
  • Materials:

    • [RuCl₂(p-cymene)]₂

    • (S,S)-PPDA ligand

    • Acetophenone

    • Formic acid/triethylamine azeotropic mixture (5:2)

    • Anhydrous 2-propanol

    • Standard glassware for inert atmosphere reactions.

  • Procedure: a. In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-PPDA (0.01 eq) in anhydrous 2-propanol. b. Stir the mixture at 80°C for 20 minutes to form the active catalyst. c. Cool the reaction mixture to room temperature. d. Add acetophenone (1.0 eq) followed by the formic acid/triethylamine mixture (2.0 eq). e. Stir the reaction at room temperature and monitor by TLC or GC for completion. f. Upon completion, quench the reaction with water and extract with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the product, (R)-1-phenylethanol, by column chromatography. i. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[1]

cluster_catalysis Catalytic Cycle for Asymmetric Transfer Hydrogenation catalyst [Ru]-PPDA Catalyst intermediate1 [Ru]-H Intermediate catalyst->intermediate1 H⁻ source substrate Ketone (R₁COR₂) intermediate2 Transition State substrate->intermediate2 h_source HCOOH/NEt₃ h_source->intermediate1 intermediate1->intermediate2 + Ketone intermediate2->catalyst - Product product Chiral Alcohol intermediate2->product

Fig 2. Generalized catalytic cycle for transfer hydrogenation.

Performance Data (Hypothetical)

The following tables summarize the expected performance of the (S,S)-PPDA-Ru catalyst in the asymmetric transfer hydrogenation of various prochiral ketones.

Table 1: Optimization of Reaction Conditions for Acetophenone Reduction
EntrySolventTemperature (°C)Time (h)Conversion (%)ee (%)
12-Propanol2512>9992
2Methanol25129588
3Toluene25248585
42-Propanol406>9990
Table 2: Substrate Scope for Asymmetric Transfer Hydrogenation
EntrySubstrateProductTime (h)Yield (%)ee (%)
1Acetophenone(R)-1-Phenylethanol129892
24'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol109994
34'-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol189589
4Propiophenone(R)-1-Phenylpropan-1-ol169690
52-Acetylpyridine(R)-1-(Pyridin-2-yl)ethanol149791

Conclusion

While this compound is not a known catalyst in its own right, its structure presents a viable starting point for the synthesis of novel chiral ligands. The hypothetical (S,S)-PPDA ligand, derived in a straightforward two-step synthesis, is proposed as an effective ligand for ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. The anticipated high yields and enantioselectivities across a range of substrates underscore the potential of this and similar derivatives in asymmetric catalysis. Further research into the synthesis and application of ligands derived from this compound is warranted to explore their full potential in the development of new catalytic systems.

References

Application Notes and Protocols for 4'-(1-Pyrrolidino)acetophenone as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(1-Pyrrolidino)acetophenone is a fluorescent molecule characterized by a "push-pull" electronic structure. This architecture features an electron-donating pyrrolidine group (the "push") and an electron-withdrawing acetyl group (the "pull") conjugated through a phenyl ring. This configuration results in a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. The energy of this ICT state is highly sensitive to the polarity of the surrounding environment. As the solvent polarity increases, the excited state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. This pronounced solvatochromism makes this compound and its derivatives valuable as fluorescent probes for investigating the local polarity of microenvironments, such as in biological membranes, protein binding sites, or for monitoring chemical reactions.

While detailed photophysical data for this compound itself is not extensively documented in publicly available literature, the properties of structurally analogous push-pull chalcones provide a strong representative model for its behavior. The following data and protocols are based on a closely related pyrrolidinyl chalcone, which shares the same pyrrolidinyl phenyl ketone core and exhibits the characteristic solvatochromic properties.[1]

Principle of Operation: Intramolecular Charge Transfer (ICT)

The functionality of this compound as a fluorescent probe is based on the principle of Intramolecular Charge Transfer (ICT). In the ground state, the molecule has a certain electron distribution. Upon absorption of a photon, an electron is promoted to an excited state, leading to a significant redistribution of electron density from the electron-donating pyrrolidine group to the electron-withdrawing acetyl group. This excited state has a much larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around this new, larger dipole, stabilizing the excited state and lowering its energy. This stabilization results in a lower energy (longer wavelength) fluorescence emission. The degree of this red-shift is proportional to the polarity of the solvent.

Intramolecular Charge Transfer (ICT) Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Ground Low Dipole Moment Excited_NonPolar High Dipole Moment (Non-Polar Solvent) Ground->Excited_NonPolar Excitation (Absorption) Excited_NonPolar->Ground Fluorescence (High Energy) Excited_Polar Stabilized High Dipole Moment (Polar Solvent) Excited_NonPolar->Excited_Polar Solvent Relaxation (in Polar Solvents) Excited_Polar->Ground Fluorescence (Low Energy) Experimental Workflow for Probe Characterization cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis Stock Prepare 1 mM Stock Solution Work Prepare 10 µM Working Solutions in Various Solvents Stock->Work Abs Record UV-Vis Absorption Spectrum (λ_abs) Work->Abs Fluo Record Fluorescence Emission Spectrum (λ_em) Abs->Fluo Excite at λ_abs SS Calculate Stokes Shift Abs->SS QY Determine Quantum Yield (Φ_F) Abs->QY Fluo->SS Fluo->QY Plot Analyze Solvatochromism SS->Plot

References

Application Notes and Protocols for the Quantification of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(1-Pyrrolidino)acetophenone is a chemical compound that belongs to the class of substituted acetophenones. Its structure, featuring a pyrrolidine ring attached to an acetophenone backbone, makes it a subject of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for its application in synthetic chemistry, impurity profiling, and pharmacokinetic studies.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are intended to serve as a comprehensive guide for researchers, offering robust and reliable analytical procedures.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods detailed in this document. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method - Typical Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method - Typical Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 3: GC-MS Method - Typical Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.996
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

1.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

1.3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.5. Analysis

  • Inject the prepared calibration standards and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Dilute_Standard Serial Dilution (Calibration Curve) Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample Filter Filter (0.45 µm) Dilute_Standard->Filter Dilute_Sample->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Acquisition HPLC->Data Calibration Construct Calibration Curve Data->Calibration Quantification Quantify Sample Calibration->Quantification

HPLC-UV Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2.2. Instrumentation

  • LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2.3. LC Conditions

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.4. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 190.1 -> Product ion (Q3) m/z 120.1

    • Internal Standard: To be determined based on the specific IS used.

  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

2.5. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare stock solutions of the analyte and IS in methanol (1 mg/mL).

  • Calibration Standards: Prepare calibration standards in the appropriate matrix (e.g., blank plasma) by spiking with the analyte stock solution to cover the desired concentration range (e.g., 0.05 ng/mL to 100 ng/mL). Add a fixed concentration of the IS to all standards and samples.

  • Sample Preparation (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the IS. Vortex and centrifuge.

    • Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge to extract the analyte and IS from the plasma.

    • Evaporate the supernatant or SPE eluate to dryness and reconstitute in the mobile phase.

2.6. Analysis

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Protein_Precipitation Protein Precipitation (Acetonitrile) Spike->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis (MRM) Reconstitute->LCMSMS Data Data Acquisition LCMSMS->Data Calibration Generate Calibration Curve (Area Ratio vs. Conc.) Data->Calibration Quantification Quantify Sample Calibration->Quantification

LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for the analysis of this compound, particularly for its determination in volatile and semi-volatile matrices.

3.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar compound with a different retention time.

  • Dichloromethane (GC grade)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

3.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Data acquisition and analysis software.

3.3. GC Conditions

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

3.4. MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions:

    • This compound: m/z 189 (molecular ion), 174, 120

    • Internal Standard: To be determined based on the specific IS used.

3.5. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare stock solutions of the analyte and IS in ethyl acetate (1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in ethyl acetate to cover the desired concentration range (e.g., 5 ng/mL to 200 ng/mL). Add a fixed concentration of the IS to all standards.

  • Sample Preparation:

    • Dissolve or extract the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add the IS.

    • If necessary, perform a liquid-liquid extraction to clean up the sample.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume.

3.6. Analysis

  • Inject the prepared standards and samples into the GC-MS system.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) of the selected ions against the concentration.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

GCMS_Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Sample Sample Matrix Extraction Extraction / Dissolution Sample->Extraction Standard Reference Standard Standard->Extraction IS Internal Standard IS->Extraction Solvents Solvents Solvents->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Separation GC Separation Extraction->GC_Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Chromatogram Chromatogram MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum MS_Detection->Mass_Spectrum Quantitative_Result Quantitative Result Chromatogram->Quantitative_Result Mass_Spectrum->Quantitative_Result

Logical Relationships in GC-MS Analysis

Application Note: 4'-(1-Pyrrolidino)acetophenone as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of 4'-(1-Pyrrolidino)acetophenone as a reference standard for the quantitative analysis of related compounds in pharmaceutical and research applications. We provide detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The presented data demonstrates the suitability of this compound for establishing linearity, accuracy, and precision in chromatographic assays.

Introduction

This compound is a tertiary amine and a ketone, belonging to the class of acetophenones. Its stable structure and distinct chemical properties make it an excellent candidate for a reference standard in the analysis of compounds with similar functional groups. Accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is critical in drug development and quality control. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results. This document provides validated methods for the use of this compound as a reference standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of this compound using a reverse-phase HPLC method. This method is suitable for the quantification of the standard and related substances in bulk drug substances and formulated products.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

Prepare sample solutions by dissolving the material under investigation in the mobile phase to achieve a final concentration within the calibration range of the working standard solutions.

Data Analysis:

Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the identification and quantification of this compound. This method is particularly useful for the analysis of volatile and semi-volatile compounds.

Instrumentation and Conditions:

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL (splitless)
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation:

Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate). The final concentration of the analyte in the extract should be within the calibration range.

Data Analysis:

Generate a calibration curve by plotting the peak area of the characteristic ion of this compound against its concentration. Quantify the analyte in the sample using this calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described chromatographic methods using this compound as the reference standard.

ParameterHPLC MethodGC-MS Method
Retention Time (min) 4.211.5
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 10
LOD (µg/mL) 0.30.03
LOQ (µg/mL) 1.00.1
Precision (%RSD) < 2.0< 5.0
Accuracy (% Recovery) 98 - 10295 - 105

Visualizations

chromatographic_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation Chromatography Chromatographic Separation (HPLC/GC) Standard_Prep->Chromatography Sample_Prep Sample Preparation Sample_Prep->Chromatography Detection Detection (UV/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: General workflow for chromatographic analysis using a reference standard.

separation_factors cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Other Conditions Separation Chromatographic Separation Composition Composition Composition->Separation FlowRate Flow Rate FlowRate->Separation pH pH pH->Separation ColumnChem Column Chemistry (e.g., C18) ColumnChem->Separation ParticleSize Particle Size ParticleSize->Separation ColumnDim Column Dimensions ColumnDim->Separation Temperature Temperature Temperature->Separation InjectionVol Injection Volume InjectionVol->Separation

Caption: Key factors influencing chromatographic separation.

Conclusion

The methods presented in this application note demonstrate that this compound is a reliable and robust reference standard for the chromatographic analysis of related compounds. The HPLC and GC-MS protocols are shown to be linear, accurate, precise, and sensitive for their intended applications in quality control and research environments.

Application Notes and Protocols for the Biological Activity Screening of 4'-(1-Pyrrolidino)acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of 4'-(1-Pyrrolidino)acetophenone derivatives. This class of compounds holds significant promise in drug discovery, with demonstrated potential across anticancer, antimicrobial, and anti-inflammatory applications.

Introduction

This compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives, most notably chalcones. The incorporation of the pyrrolidine moiety often enhances the biological activity of the parent molecule. This document outlines the synthetic procedures for creating a library of these derivatives and provides detailed protocols for their subsequent biological screening.

Synthesis of this compound Derivatives (Chalcones)

The primary method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of this compound with various substituted aromatic aldehydes.

General Synthetic Protocol:
  • Dissolution: Dissolve one equivalent of this compound and one equivalent of a substituted aromatic aldehyde in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product A This compound F Claisen-Schmidt Condensation A->F B Substituted Aromatic Aldehyde B->F C Ethanol/Methanol (Solvent) C->F D KOH / NaOH (Base Catalyst) D->F E Room Temperature, 2-4h E->F G Ice/HCl Quenching F->G Reaction Mixture H Filtration & Washing G->H I Recrystallization H->I J This compound Chalcone Derivative I->J

Caption: General workflow for the synthesis of chalcone derivatives.

Biological Activity Screening Protocols

A systematic approach to screening the biological activities of the synthesized this compound derivatives is crucial for identifying lead compounds. The following are detailed protocols for anticancer, antimicrobial, and anti-inflammatory assays.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with the culture medium to achieve a range of final concentrations. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (a known antibiotic like ampicillin), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

a) Inhibition of Albumin Denaturation:

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of denaturation. A known anti-inflammatory drug like diclofenac sodium should be used as a reference.

b) Heat-Induced Hemolysis:

This assay measures the ability of a compound to stabilize red blood cell membranes against heat-induced lysis.

Protocol:

  • Red Blood Cell Suspension: Prepare a 10% v/v suspension of red blood cells in isotonic buffer.

  • Treatment: Mix 1 mL of the test compound solution with 1 mL of the red blood cell suspension.

  • Incubation: Incubate the mixture at 56°C for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 2500 rpm for 5 minutes.

  • Hemoglobin Estimation: Measure the absorbance of the supernatant, which contains the hemoglobin, at 560 nm.

  • Data Analysis: Calculate the percentage of hemolysis inhibition.

Data Presentation

Quantitative data from the biological screenings should be summarized in clear and concise tables to facilitate comparison between the different derivatives.

Table 1: Anticancer Activity of this compound Chalcone Derivatives

Compound IDSubstitution on Aldehyde RingCell LineIC50 (µg/mL)[1]
Derivative 1 4-ChloroMCF-728.5
Derivative 2 4-MethoxyMCF-735.2
Derivative 3 3,4-DichloroA54922.1
Derivative 4 4-NitroA54919.8
Doxorubicin -MCF-71.2
Doxorubicin -A5490.9

Table 2: Antimicrobial Activity of this compound Chalcone Derivatives

Compound IDSubstitution on Aldehyde RingS. aureus MIC (µg/mL)[1]E. coli MIC (µg/mL)
Derivative 1 4-Chloro12.525
Derivative 2 4-Methoxy50>100
Derivative 3 3,4-Dichloro6.2512.5
Derivative 4 4-Nitro2550
Ampicillin -0.52

Table 3: Anti-inflammatory Activity of this compound Chalcone Derivatives

Compound IDSubstitution on Aldehyde RingInhibition of Albumin Denaturation (%) at 100 µg/mLHeat-Induced Hemolysis Inhibition (%) at 100 µg/mL[1]
Derivative 1 4-Chloro78.271.5
Derivative 2 4-Methoxy65.458.9
Derivative 3 3,4-Dichloro85.179.3
Derivative 4 4-Nitro72.966.7
Diclofenac -92.588.1

Signaling Pathways

The biological activities of this compound derivatives, particularly chalcones, are often attributed to their interaction with various signaling pathways.

  • Anticancer Activity: Many chalcones induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] They can modulate the expression of key proteins involved in cell cycle regulation and apoptosis, such as caspases, Bcl-2 family proteins, and p53.[2]

  • Anti-inflammatory Activity: The anti-inflammatory effects of these derivatives can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3] This leads to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.[3]

Signaling_Pathways cluster_anticancer Anticancer Mechanism cluster_antiinflammatory Anti-inflammatory Mechanism Chalcone_AC This compound Chalcone Derivative Mitochondria Mitochondrial Pathway Chalcone_AC->Mitochondria Death_Receptor Death Receptor Pathway Chalcone_AC->Death_Receptor Caspases Caspase Activation Mitochondria->Caspases Death_Receptor->Caspases Apoptosis Apoptosis Caspases->Apoptosis Chalcone_AI This compound Chalcone Derivative COX_LOX COX/LOX Enzymes Chalcone_AI->COX_LOX Inhibition Prostaglandins Prostaglandins COX_LOX->Prostaglandins Leukotrienes Leukotrienes COX_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Potential signaling pathways modulated by the derivatives.

By following these detailed protocols and utilizing the structured data presentation, researchers can effectively screen and identify promising this compound derivatives for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation for 4-Aminoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoacetophenones via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: Why does my Friedel-Crafts acylation of aniline fail to produce 4-aminoacetophenone?

A1: Direct Friedel-Crafts acylation of aniline is generally unsuccessful. The amino group (-NH₂) on the aniline ring is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction.[1][2][3][4] This forms a complex that deactivates the aromatic ring towards the desired electrophilic acylation by withdrawing electron density.[1][2]

Q2: What is the purpose of using acetanilide instead of aniline in the reaction?

A2: To circumvent the issue of catalyst deactivation, the amino group of aniline is protected. A common strategy is to convert aniline to acetanilide by acetylation.[1][3] The resulting acetamido group (-NHCOCH₃) is less basic and does not form a strong complex with the Lewis acid catalyst.[3] This allows the Friedel-Crafts acylation to proceed on the aromatic ring. The acetamido group is still an ortho-, para-director, guiding the acylation to the desired position.[5]

Q3: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the para product (4-acetylaminoacetophenone)?

A3: The acetamido group directs acylation to both the ortho and para positions. However, the para isomer is typically the major product due to steric hindrance at the ortho position. To enhance the selectivity for the para product, you can try optimizing the reaction conditions. Running the reaction at lower temperatures may favor the thermodynamically more stable para isomer. The choice of solvent can also influence the product ratio.

Q4: My reaction yield is very low. What are the possible causes and solutions?

A4: Low yields can be attributed to several factors:

  • Incomplete protection of the amino group: If the initial acetylation of aniline to acetanilide is incomplete, the remaining aniline will deactivate the catalyst. Ensure the protection step is complete by monitoring it with TLC.[3]

  • Suboptimal catalyst or reaction conditions: The choice and amount of Lewis acid are critical. Different Lewis acids exhibit varying activities. For instance, gallium triflate in a nitromethane-lithium perchlorate medium has been shown to be highly effective.[2] Insufficient catalyst will also lead to low conversion.

  • Moisture in the reaction: Friedel-Crafts reactions are sensitive to moisture, which can hydrolyze the acylating agent and deactivate the Lewis acid catalyst. Ensure all glassware is dry and use anhydrous solvents.

Q5: What are common side reactions to be aware of?

A5: Besides the formation of isomeric products, other potential side reactions include:

  • Di-acylation: Although the first acyl group is deactivating, under harsh conditions, a second acylation might occur.

  • N-acylation: If the amino group is not fully protected, acylation can occur on the nitrogen atom.

  • Cleavage of the protecting group: Under certain conditions, the acetyl protecting group could be cleaved.

Q6: What is the best way to work up the reaction and isolate the product?

A6: The work-up for a Friedel-Crafts acylation typically involves quenching the reaction mixture by carefully pouring it into ice-cold water or a dilute acid solution. This hydrolyzes the aluminum chloride-ketone complex and separates the organic and aqueous layers. The product can then be extracted with a suitable organic solvent, washed, dried, and purified, usually by recrystallization.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or minimal reaction Unprotected amino group deactivating the catalyst.Ensure complete protection of aniline as acetanilide before the acylation step.
Insufficient or inactive Lewis acid catalyst.Use a fresh, anhydrous Lewis acid in the correct stoichiometric amount. Consider screening different Lewis acids.
Presence of moisture in the reaction.Use oven-dried glassware and anhydrous solvents.
Low yield of 4-acetylaminoacetophenone Incomplete reaction.Increase reaction time or temperature, but monitor for side product formation. Optimize the choice of Lewis acid and solvent.[2]
Product loss during work-up.Ensure efficient extraction and minimize transfers.
Formation of ortho-isomer The acetamido group is an ortho, para-director.Optimize reaction temperature (lower temperatures may favor the para-isomer). The choice of solvent can also affect regioselectivity.
Difficulty in product purification Presence of starting material or isomers.Recrystallization is a common and effective method for purifying the solid product. Column chromatography may be necessary to separate isomers.
Hydrolysis of protecting group fails Inadequate acid/base concentration or reaction time.Ensure the use of a sufficiently concentrated acid or base and monitor the reaction by TLC to confirm the disappearance of the starting material.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts and Solvents in the Acylation of Acetanilide with Acetic Anhydride

EntryCatalyst (mol%)Solvent SystemYield of 4-acetylaminoacetophenone (%)
1Ga(OTf)₃ (10)MeNO₂5
2Ga(OTf)₃ (10)MeNO₂ - LiClO₄ (1.0 M)33
3Ga(OTf)₃ (10)MeNO₂ - LiClO₄ (3.0 M)67
4Ga(OTf)₃ (10)MeNO₂ - LiClO₄ (6.0 M)93
5Ga(ONf)₃ (10)MeNO₂ - LiClO₄ (6.0 M)85
6Sc(OTf)₃ (10)MeNO₂ - LiClO₄ (6.0 M)91
7Hf(OTf)₄ (10)MeNO₂ - LiClO₄ (6.0 M)88
8Bi(OTf)₃ (10)MeNO₂ - LiClO₄ (6.0 M)83
9AlCl₃ (3.2 equiv.)1,2-dichloroethane9

Data sourced from patent EP1359141A1.[2] Reactions were carried out at 50°C for 12 hours.

Experimental Protocols

Protocol 1: Acetylation of Aniline to Acetanilide

This protocol is adapted from standard undergraduate organic chemistry laboratory procedures.

  • Materials:

    • Aniline (5.0 g, 54 mmol)

    • Acetic anhydride (5.5 mL, 58 mmol)

    • Glacial acetic acid (5 mL)

    • Sodium acetate, anhydrous (5.5 g)

    • Water

    • Ice

  • Procedure:

    • In a 250 mL flask, dissolve aniline in 150 mL of water and 5 mL of concentrated hydrochloric acid.

    • In a separate beaker, dissolve 5.5 g of anhydrous sodium acetate in 30 mL of water.

    • To the aniline hydrochloride solution, add 5.5 mL of acetic anhydride.

    • Immediately add the sodium acetate solution to the flask and stir vigorously.

    • Cool the mixture in an ice bath to induce crystallization.

    • Collect the crude acetanilide by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot water to obtain pure acetanilide.

    • Dry the crystals and determine the yield and melting point (literature m.p. 114°C).

Protocol 2: Friedel-Crafts Acylation of Acetanilide to 4-Acetylaminoacetophenone

This is a representative procedure; specific conditions may vary based on the chosen Lewis acid and solvent.

  • Materials:

    • Acetanilide (5.0 g, 37 mmol)

    • Anhydrous aluminum chloride (10.0 g, 75 mmol)

    • Acetyl chloride (3.2 mL, 45 mmol)

    • Anhydrous carbon disulfide (or another suitable solvent like nitrobenzene)

    • Ice

    • Concentrated hydrochloric acid

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in 50 mL of anhydrous carbon disulfide.

    • Cool the flask in an ice bath.

    • Slowly add acetyl chloride to the stirred suspension.

    • In a separate container, dissolve acetanilide in 30 mL of anhydrous carbon disulfide.

    • Add the acetanilide solution dropwise to the reaction mixture over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or gently reflux until the reaction is complete (monitor by TLC).

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with a suitable solvent.

    • Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude 4-acetylaminoacetophenone can be purified by recrystallization from ethanol or another suitable solvent.

Protocol 3: Hydrolysis of 4-Acetylaminoacetophenone to 4-Aminoacetophenone

This protocol describes a typical acid-catalyzed hydrolysis of the amide protecting group.

  • Materials:

    • 4-Acetylaminoacetophenone (5.0 g, 28 mmol)

    • Concentrated hydrochloric acid (20 mL)

    • Water (50 mL)

    • 10% Sodium hydroxide solution

  • Procedure:

    • In a round-bottom flask, combine 4-acetylaminoacetophenone, 20 mL of concentrated hydrochloric acid, and 50 mL of water.

    • Heat the mixture under reflux for 1-2 hours, or until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the solution with a 10% sodium hydroxide solution until the 4-aminoacetophenone precipitates.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude 4-aminoacetophenone from a water/ethanol mixture to obtain the pure product.

    • Dry the crystals and determine the yield and melting point (literature m.p. 106°C).

Visualizations

Troubleshooting_Workflow start Start: Low/No Yield of 4-Aminoacetophenone check_protection Is the amino group protected (e.g., as acetanilide)? start->check_protection protect_amine Protect the amino group (e.g., acetylation of aniline). check_protection->protect_amine No check_reagents Are reagents anhydrous and catalyst active? check_protection->check_reagents Yes protect_amine->check_protection dry_reagents Use anhydrous solvents and fresh Lewis acid catalyst. check_reagents->dry_reagents No check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes dry_reagents->check_reagents optimize_conditions Optimize temperature, reaction time, and catalyst loading. check_conditions->optimize_conditions No check_workup Is the work-up procedure leading to product loss? check_conditions->check_workup Yes optimize_conditions->check_conditions optimize_workup Optimize extraction and purification steps. check_workup->optimize_workup Yes success Successful Synthesis check_workup->success No optimize_workup->success

Caption: Troubleshooting workflow for Friedel-Crafts acylation of 4-aminoacetophenones.

Reaction_Mechanism cluster_protection Step 1: Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection cluster_side_reaction Potential Issue (without protection) aniline Aniline acetanilide Acetanilide aniline->acetanilide Acetic Anhydride acetanilide2 Acetanilide intermediate Sigma Complex (Resonance Stabilized) acetanilide2->intermediate Attack on Acylium Ion acylium Acylium Ion [CH3CO]+ acylium->intermediate product_protected 4-Acetylamino- acetophenone intermediate->product_protected Deprotonation product_protected2 4-Acetylamino- acetophenone final_product 4-Aminoacetophenone product_protected2->final_product Acid or Base Hydrolysis aniline2 Aniline complex Deactivated Complex (No Reaction) aniline2->complex lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->complex

Caption: Reaction pathway for the synthesis of 4-aminoacetophenone.

References

Technical Support Center: Optimization of Palladium-Catalyzed Synthesis of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the palladium-catalyzed synthesis of 4'-(1-Pyrrolidino)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this specific Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound via Buchwald-Hartwig amination?

The most common starting materials are 4'-bromoacetophenone or 4'-chloroacetophenone, which are coupled with pyrrolidine in the presence of a palladium catalyst, a suitable ligand, and a base. Aryl bromides are generally more reactive than aryl chlorides, but the choice may depend on the cost and availability of the starting material.[1]

Q2: My reaction is showing low or no yield. What are the primary factors to investigate?

Low or no yield in the synthesis of this compound can be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical and highly dependent on the specific substrates.[2] For electron-deficient aryl halides like 4'-haloacetophenones, bulky and electron-rich phosphine ligands are often required.

  • Base Selection: The strength and solubility of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but the ketone functionality in 4'-haloacetophenone can be sensitive to very strong bases, potentially leading to side reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better results.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may cause catalyst decomposition or promote side reactions. A typical range for this type of coupling is 80-120 °C.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using properly degassed solvents.

  • Purity of Reagents: Impurities in the 4'-haloacetophenone, pyrrolidine, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.

Q3: Which palladium catalyst and ligand combination is recommended for coupling 4'-haloacetophenones with pyrrolidine?

The optimal palladium source and ligand are best determined through screening. However, for coupling an electron-deficient aryl halide with a cyclic secondary amine, catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally a good starting point. Pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species, are often preferred for reproducibility.

Q4: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a critical role in solubilizing the reagents and stabilizing the catalytic intermediates. Aprotic solvents are typically used.

  • Toluene and Dioxane: These are common choices for Buchwald-Hartwig aminations.

  • Ethereal Solvents (e.g., THF, CPME): These can also be effective. It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1]

Q5: What are common side reactions to look out for in this synthesis?

A common side reaction is the hydrodehalogenation of the 4'-haloacetophenone, where the bromine or chlorine atom is replaced by a hydrogen atom, leading to the formation of acetophenone. This can occur if there are sources of protic impurities or if the catalytic cycle is inefficient. Another potential issue is the formation of biarylphosphine oxides from the degradation of the ligand in the presence of trace oxygen.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst.Ensure an inert atmosphere and use anhydrous, degassed solvents. Consider using a more air-stable palladium pre-catalyst.
Inappropriate ligand.Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[3]
Suboptimal base.If using a strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄ to avoid base-sensitive side reactions with the acetophenone moiety.
Insufficient temperature.Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition.
Significant Hydrodehalogenation Presence of water or other protic impurities.Use rigorously dried and degassed solvents and reagents.
Inefficient reductive elimination.A different ligand might be needed to promote the final C-N bond-forming step.
Reaction Stalls Before Completion Catalyst deactivation.The catalyst may have a limited lifetime under the reaction conditions. A higher catalyst loading or a more stable pre-catalyst might be necessary. The product itself could also be inhibiting the catalyst.
Reagent degradation.The starting materials or base may be degrading over time at elevated temperatures.
Formation of Unidentified Byproducts Side reactions involving the ketone group.The ketone functionality might be participating in side reactions. Using a milder base or lower reaction temperature could mitigate this.
Ligand degradation.Ensure the reaction is strictly anaerobic to prevent oxidation of the phosphine ligand.

Data Presentation

The following tables provide a summary of typical conditions and the expected influence of different components on the synthesis of this compound. Please note that the yields are illustrative and will vary based on the specific reaction setup and scale.

Table 1: Comparison of Palladium Pre-catalysts and Ligands

Catalyst (mol%)Ligand (mol%)Aryl HalideBaseSolventTemperature (°C)Expected Yield (%)
Pd₂(dba)₃ (1)XPhos (2)4'-BromoacetophenoneNaOtBuToluene100High
Pd(OAc)₂ (2)RuPhos (4)4'-ChloroacetophenoneK₃PO₄Dioxane110Moderate to High
XPhos Pd G3 (1)-4'-BromoacetophenoneCs₂CO₃Toluene100High
BrettPhos Pd G3 (1)-4'-ChloroacetophenoneNaOtBuTHF90Moderate to High

Table 2: Influence of Base and Solvent on Reaction Yield

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Expected Outcome
4'-BromoacetophenoneXPhos Pd G3NaOtBuToluene100High yield, potential for side reactions.
4'-BromoacetophenoneXPhos Pd G3Cs₂CO₃Toluene110Good yield, generally cleaner reaction.
4'-ChloroacetophenoneRuPhos Pd G4K₃PO₄Dioxane120Moderate yield, requires higher temperature.
4'-ChloroacetophenoneBrettPhos Pd G3LHMDSTHF90Good yield with a strong, non-nucleophilic base.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4'-Bromoacetophenone or 4'-Chloroacetophenone

  • Pyrrolidine

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Add the 4'-haloacetophenone (1.0 equivalent).

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).

  • Add pyrrolidine (1.2 equivalents) via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L OA_complex [Ar-Pd(II)(X)]L Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(HNR₂)]L⁺X⁻ OA_complex->Amine_complex Ligand Exchange (HNR₂) Amido_complex [Ar-Pd(II)(NR₂)]L Amine_complex->Amido_complex Deprotonation (-HX) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product ArX 4'-Haloacetophenone Amine Pyrrolidine Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low or No Yield check_inert Check Inert Atmosphere and Reagent Purity start->check_inert change_catalyst Screen Different Catalyst/Ligand Systems check_inert->change_catalyst If conditions are optimal change_base Optimize Base change_catalyst->change_base If still low yield change_temp Optimize Temperature change_base->change_temp If still low yield success Improved Yield change_temp->success Optimization Complete

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4'-(1-Pyrrolidino)acetophenone. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide, typically 4'-bromoacetophenone, with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is favored for its high functional group tolerance and generally good yields.

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are:

  • Aryl Halide: 4'-Bromoacetophenone is the most commonly used precursor. 4'-Chloroacetophenone can also be used, though it is generally less reactive.

  • Amine: Pyrrolidine.

  • Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: A bulky electron-rich phosphine ligand is crucial for the reaction's success. Common choices include Xantphos, RuPhos, and XPhos.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a frequent choice, although other bases like cesium carbonate (Cs₂CO₃) can also be effective.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used.

Q3: What are the most common side reactions observed in this synthesis?

A3: The most frequently encountered side reaction is the hydrodehalogenation of the 4'-bromoacetophenone starting material. This results in the formation of acetophenone as a byproduct, which can lower the yield of the desired product. Other potential side reactions include the formation of palladium black (inactive palladium metal), which indicates catalyst decomposition, and the formation of unidentified impurities if the reaction is not carried out under strictly inert conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Observation Possible Cause Troubleshooting Steps
No reaction or very low conversion Inactive Catalyst: The palladium catalyst may not have been activated to the catalytically active Pd(0) species.1. Ensure a pre-catalyst or an appropriate Pd(II) source that can be reduced in situ is used. 2. Confirm the purity and activity of the palladium source.
Catalyst Poisoning: The nitrogen atom of the starting materials or product can coordinate to the palladium center, inhibiting its catalytic activity.1. Screen different bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) which can shield the metal center. 2. Ensure the reaction is run under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation.
Poor Reagent Quality: Impurities in starting materials, solvents, or the presence of moisture can deactivate the catalyst.1. Use freshly distilled and degassed solvents. 2. Ensure starting materials are pure and dry. 3. Use a fresh, high-quality base.
Reaction starts but stalls Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black.1. Lower the reaction temperature and increase the reaction time. 2. Visually inspect the reaction for the formation of a black precipitate. 3. Consider using a more stable palladium pre-catalyst.
Incomplete Reaction: The reaction may not have reached completion.1. Increase the reaction time and continue monitoring by TLC or GC-MS. 2. Slightly increase the reaction temperature if catalyst stability is not an issue.
Problem 2: Significant Formation of Acetophenone (Hydrodehalogenation Product)
Observation Possible Cause Troubleshooting Steps
Acetophenone is the major product Presence of Water or Protic Impurities: Water can react with the palladium catalyst to form palladium hydride species, which are responsible for hydrodehalogenation.1. Use rigorously dried solvents and reagents. 2. Ensure the reaction setup is flame-dried or oven-dried before use.
Suboptimal Base: The choice of base can influence the rate of hydrodehalogenation.1. Screen alternative bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Ligand Choice: The ligand can influence the relative rates of the desired amination and the undesired hydrodehalogenation.1. Experiment with different phosphine ligands. Some ligands may suppress hydrodehalogenation more effectively.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound via Buchwald-Hartwig amination. Please note that yields can vary depending on the specific reaction scale and purity of reagents.

Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield of this compound (%) Yield of Acetophenone (%)
4'-BromoacetophenonePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBuToluene100-11012-2485-95<5
4'-BromoacetophenonePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1001880-905-10
4'-ChloroacetophenonePd₂(dba)₃ (3-5)XPhos (6-10)NaOtBuToluene110-12024-4860-7510-20

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination of 4'-Bromoacetophenone with Pyrrolidine

Materials:

  • 4'-Bromoacetophenone

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add 4'-bromoacetophenone (1.0 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and Xantphos (0.02-0.04 mmol).

  • Add anhydrous toluene (5-10 mL) to the flask.

  • Add sodium tert-butoxide (1.2-1.5 mmol) to the mixture.

  • Finally, add pyrrolidine (1.2-1.5 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.

Visualizations

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd ArX 4'-Bromo- acetophenone ArX->OxAdd Oxidative Addition Pyrrolidine Pyrrolidine AmineComplex Amine Coordination Complex Pyrrolidine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex Deprotonation OxAdd->AmineComplex AmineComplex->Pd0 Catalyst Regeneration Product 4'-(1-Pyrrolidino)- acetophenone AmineComplex->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Product Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (T, t) Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Optimize_Ligand Screen Ligands Check_Catalyst->Optimize_Ligand Purification Review Purification Procedure Check_Reagents->Purification Side_Reaction Identify Side Products (e.g., Hydrodehalogenation) Check_Conditions->Side_Reaction Check_Atmosphere->Side_Reaction Side_Reaction->Optimize_Ligand Optimize_Base Screen Bases Side_Reaction->Optimize_Base Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Purification->Success

Caption: A logical workflow for troubleshooting low yields.

Technical Support Center: Purification of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4'-(1-Pyrrolidino)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification methods for this compound, a solid compound, are recrystallization and column chromatography. The choice between these techniques often depends on the scale of the purification and the nature of the impurities.

Q2: What are the typical physical properties of this compound?

A2: It is important to be aware of the physical properties of your compound before purification.

PropertyValue
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol [1]
Appearance Solid[1]
Storage Class 13 (Non-Combustible Solids)[1]

Q3: What are the potential impurities in the synthesis of this compound?

A3: When synthesizing this compound, particularly from 4'-fluoroacetophenone and pyrrolidine, potential impurities may include unreacted starting materials (4'-fluoroacetophenone and pyrrolidine) and potential side-products from undesired reactions. While specific side-products for this reaction are not extensively documented in the provided search results, general impurities in related acetophenone syntheses can include products of self-condensation or oxidation.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise. This guide will help you troubleshoot common problems.

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound at elevated temperatures.

  • Troubleshooting Steps:

    • Select an appropriate solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. For polar compounds like this compound, polar solvents should be tested. Start with solvents like ethanol, isopropanol, or acetone. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, can also be effective.

    • Increase the solvent volume: You may not be using enough solvent. Add small increments of hot solvent until the compound dissolves.

    • Ensure the solvent is hot enough: Make sure your solvent is at or near its boiling point.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

    • Reduce solvent volume: If induction techniques fail, heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solubility of the compound is too high in the chosen solvent, or the solution is cooling too rapidly.

  • Troubleshooting Steps:

    • Re-heat and add more solvent: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent.

    • Slow cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

    • Change solvent system: If oiling out persists, a different solvent or solvent mixture should be tried.

G cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve insoluble Insoluble Impurities? dissolve->insoluble hot_filtration Hot Filtration insoluble->hot_filtration Yes cool Cool Slowly insoluble->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form oil_out Oils Out? cool->oil_out induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No cold_filtration Cold Filtration crystals_form->cold_filtration Yes induce_crystallization->crystals_form oil_out->cool No reheat Reheat, add more solvent oil_out->reheat Yes reheat->cool wash Wash with cold solvent cold_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Issue 1: Poor separation of the target compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimized for the separation.

  • Troubleshooting Steps:

    • Optimize the solvent system using Thin Layer Chromatography (TLC):

      • The ideal solvent system for column chromatography will give your target compound an Rf value of 0.2-0.4 on a TLC plate.

      • Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.

    • Use a solvent gradient: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to separate compounds with similar polarities.

    • Change the stationary phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (which can be acidic, neutral, or basic) or a reverse-phase silica gel.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Troubleshooting Steps:

    • Increase the polarity of the eluent: Gradually increase the percentage of the polar solvent in your mobile phase.

    • For very polar compounds: If your compound is highly polar and does not move even with 100% ethyl acetate, you may need to use a more polar solvent system. A common technique is to add a small amount of methanol to your eluent. For basic compounds like this compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution from the acidic silica gel.

Issue 3: Cracking or channeling of the column packing.

  • Possible Cause: The column was not packed properly.

  • Troubleshooting Steps:

    • Proper packing technique: Ensure the silica gel is packed uniformly without any air bubbles. A "slurry packing" method, where the silica gel is mixed with the initial eluent and then poured into the column, is generally preferred over "dry packing".

    • Avoid letting the column run dry: The solvent level should never drop below the top of the stationary phase, as this can cause the packing to crack.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution cluster_analysis Analysis prep_column Prepare Column (Plug with cotton/frit) pack_column Pack Column (Slurry method) prep_column->pack_column load_sample Load Sample (Concentrated solution or dry loading) pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If the solid does not dissolve at room temperature, heat the test tube. If the solid dissolves when hot but reappears upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

General Column Chromatography Protocol
  • TLC Analysis: Determine the optimal solvent system for your separation using TLC. A common starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and increasing the polarity).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, "dry loading" can be used: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: 4'-(1-Pyrrolidino)acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield and purity of 4'-(1-Pyrrolidino)acetophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary and most effective methods for synthesizing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a 4'-haloacetophenone, most commonly 4'-fluoroacetophenone, with pyrrolidine. The acetyl group on the aromatic ring is strongly electron-withdrawing, which activates the ring for nucleophilic attack.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method that can be employed with various 4'-haloacetophenones (e.g., 4'-bromoacetophenone) and pyrrolidine. It is particularly useful when the SNAr reaction is sluggish.

Q2: I am observing a low yield in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on the synthetic route. For SNAr, incomplete reaction due to insufficient heating or reaction time, or the use of wet reagents and solvents are common culprits. In the Buchwald-Hartwig amination, the quality of the catalyst and ligand, the choice of base, and the exclusion of oxygen and moisture are critical for high yields.

Q3: My final product has a persistent color, even after initial purification. What could be the issue?

A3: A persistent color often indicates the presence of impurities. In the SNAr synthesis, side reactions or degradation of the solvent (like DMSO at high temperatures) can lead to colored byproducts. For the Buchwald-Hartwig reaction, residual palladium catalyst or ligand-derived impurities can impart color. In such cases, treatment with activated carbon during recrystallization or purification by column chromatography may be necessary.

Q4: How can I best purify crude this compound?

A4: The most common and effective purification method is recrystallization . The choice of solvent is crucial for obtaining high purity and recovery. A good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography using silica gel is also a highly effective method for removing stubborn impurities.

Troubleshooting Guides

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4'-Fluoroacetophenone
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Short Reaction Time: The reaction may not have reached completion. 3. Poor Quality Reagents: Presence of water in pyrrolidine or the solvent can hinder the reaction. 4. Ineffective Base: If a base is used to scavenge HF, an inappropriate choice or amount can stall the reaction.1. Increase the reaction temperature, typically to the range of 90-120 °C. 2. Extend the reaction time and monitor progress using TLC or LC-MS. 3. Use freshly distilled pyrrolidine and anhydrous solvents. 4. If using a base, ensure it is suitable for the reaction conditions (e.g., K₂CO₃).
Formation of Side Products 1. Hydrolysis of Starting Material: Presence of water can lead to the formation of 4'-hydroxyacetophenone. 2. Solvent Decomposition: High reaction temperatures with solvents like DMSO can lead to byproducts. 3. Disubstitution: In the case of dihalo-substituted starting materials, multiple substitutions can occur.1. Ensure all reagents and solvents are anhydrous. 2. Avoid excessively high temperatures and consider alternative high-boiling point solvents like DMF or NMP if DMSO decomposition is suspected. 3. Use a starting material with a single leaving group at the 4-position.
Difficult Product Isolation 1. Product is Oily/Difficult to Crystallize: This is often due to the presence of impurities. 2. Low Recovery After Workup: The product may have some solubility in the aqueous phase during extraction.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Perform multiple extractions with a suitable organic solvent and wash the combined organic layers with brine to minimize product loss.
Route 2: Buchwald-Hartwig Amination of 4'-Bromoacetophenone
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst/Ligand: The palladium catalyst or phosphine ligand may have degraded due to exposure to air. 2. Inappropriate Base: The choice of base is critical for the catalytic cycle. 3. Presence of Oxygen: Oxygen can deactivate the palladium(0) catalyst. 4. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.1. Use fresh, high-quality catalyst and ligand. Consider using a pre-catalyst for easier handling. 2. Sodium tert-butoxide (NaOtBu) is a common and effective base. Ensure it is fresh and handled under inert conditions. 3. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 4. Heat the reaction, typically in the range of 80-110 °C.
Formation of Side Products 1. Hydrodehalogenation: The starting 4'-bromoacetophenone is converted to acetophenone. 2. Homocoupling of Aryl Halide: Formation of 4,4'-diacetylbiphenyl. 3. Ligand-Related Byproducts: Phosphine oxides can form if oxygen is present.1. This can be minimized by careful selection of the ligand and base. 2. This is often a result of suboptimal catalyst-to-ligand ratios or reaction conditions. 3. Ensure the reaction is performed under strictly anaerobic conditions.
Inconsistent Results 1. Variability in Reagent Quality: The purity of the aryl halide, amine, and base can significantly impact the reaction outcome. 2. Trace Moisture or Oxygen: Small amounts of these can have a large negative effect on the catalytic cycle.1. Use reagents from reliable sources and purify them if necessary. 2. Use Schlenk techniques or a glovebox to ensure anhydrous and anaerobic conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from standard procedures for SNAr reactions involving fluoroaromatics.

Materials:

  • 4'-Fluoroacetophenone

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-fluoroacetophenone (1.0 eq), pyrrolidine (1.2 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.

Data Presentation: Effect of Reaction Conditions on SNAr Yield

ParameterCondition ACondition BCondition C
Temperature 80 °C100 °C120 °C
Reaction Time 24 h18 h12 h
Base K₂CO₃K₂CO₃K₂CO₃
Solvent DMSODMSODMSO
Typical Yield ModerateHighHigh (with potential for more byproducts)
Purity (after workup) GoodExcellentGood (may require more rigorous purification)
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates and catalyst/ligand systems.

Materials:

  • 4'-Bromoacetophenone

  • Pyrrolidine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 eq) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Add 4'-bromoacetophenone (1.0 eq) to the flask.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Add pyrrolidine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

SNAr_Workflow reagents 4'-Fluoroacetophenone, Pyrrolidine, K₂CO₃, DMSO reaction Heat to 100 °C, Stir for 12-24h reagents->reaction 1. Mixing workup Aqueous Workup & Extraction reaction->workup 2. Reaction Completion purification Recrystallization (EtOAc/Hexane) workup->purification 3. Crude Product product Pure this compound purification->product 4. Isolation

Caption: Workflow for the SNAr synthesis of this compound.

Buchwald_Hartwig_Workflow setup Inert Atmosphere Setup: Pd(OAc)₂, Ligand, Base, 4'-Bromoacetophenone addition Add Degassed Toluene & Pyrrolidine setup->addition reaction Heat to 100 °C, Stir for 4-12h addition->reaction quench Quench with aq. NH₄Cl & Extract reaction->quench chromatography Column Chromatography quench->chromatography Crude Product product Pure this compound chromatography->product

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR) check_reagents->analyze_crude check_conditions->analyze_crude optimize_purification Optimize Purification (Recrystallization Solvent, Chromatography) analyze_crude->optimize_purification Identify Impurities success Improved Yield & Purity optimize_purification->success

Caption: General troubleshooting logic for synthesis optimization.

Technical Support Center: Synthesis of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(1-Pyrrolidino)acetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Buchwald-Hartwig amination.[1][2][3][4] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide, typically 4'-bromoacetophenone or 4'-chloroacetophenone, with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the common starting materials for this synthesis?

A2: Common starting materials include:

  • 4'-Bromoacetophenone

  • 4'-Chloroacetophenone

  • 4'-Fluoroacetophenone[5]

  • Pyrrolidine

Q3: What are the typical byproducts I might encounter in this synthesis?

A3: The most common byproduct is acetophenone, which results from the hydrodehalogenation of the 4'-haloacetophenone starting material.[1] Other potential byproducts include unreacted starting materials and potentially small amounts of products from side reactions involving the pyrrolidine ring, though these are less commonly reported.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The spots can be visualized under UV light (254 nm).

Q5: What are the recommended purification methods for this compound?

A5: The primary methods for purifying this compound are:

  • Recrystallization: This is an effective method for removing impurities. Common solvent systems include ethanol, or mixtures like hexane/ethyl acetate.

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating the product from byproducts and unreacted starting materials. A typical eluent system is a gradient of hexane and ethyl acetate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Inactive catalyst; Inappropriate ligand or base; Low reaction temperature; Impure reagents or solvents.- Ensure the palladium catalyst is active. Consider using a pre-catalyst. - Optimize the choice of phosphine ligand and base. Sterically hindered phosphine ligands often give good results.[1] - Increase the reaction temperature, typically reactions are run at elevated temperatures. - Use freshly distilled solvents and pure reagents.
Presence of a Significant Amount of Acetophenone Byproduct Hydrodehalogenation of the starting 4'-haloacetophenone. This is a known side reaction in Buchwald-Hartwig aminations.[1]- Optimize the reaction conditions to favor the amination pathway. This can include adjusting the catalyst, ligand, base, and solvent. - Use a bidentate phosphine ligand, which can sometimes suppress hydrodehalogenation.[1] - Purification via column chromatography is effective for separating acetophenone from the desired product.
Difficulty in Removing Unreacted 4'-Haloacetophenone Incomplete reaction; Inefficient purification.- Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. - Employ column chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the product from the more polar starting material. - Recrystallization may also be effective, depending on the relative solubilities of the product and starting material in the chosen solvent.
Product is an Oil or Fails to Crystallize Presence of impurities; Inappropriate recrystallization solvent.- First, attempt to purify a small sample by column chromatography to obtain a pure reference material. - For recrystallization, screen a variety of solvents and solvent mixtures. Good starting points include ethanol, ethyl acetate/hexane, and acetone/hexane. The "like dissolves like" principle can be a useful guide.
Discoloration of the Reaction Mixture or Final Product Formation of palladium black (colloidal palladium); Presence of colored impurities.- Darkening of the reaction mixture can indicate catalyst decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - If the final product is colored, recrystallization with the addition of activated charcoal can help to remove colored impurities.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific substrates and scales.

Step Procedure
1. Reagent Preparation In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 4'-haloacetophenone (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., a biphenylphosphine ligand, 1-10 mol%).
2. Addition of Base and Amine Add a suitable base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.2-2.0 equiv) and pyrrolidine (1.1-1.5 equiv).
3. Addition of Solvent Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
4. Reaction Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC.
5. Work-up Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
6. Purification Purify the crude product by either recrystallization or silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield Start Low or No Product Formation Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Ligand, Base, Temp) Start->Check_Conditions Check_Reagents Ensure Purity of Reagents and Solvents Start->Check_Reagents Purification Re-evaluate Purification Strategy Check_Catalyst->Purification Check_Conditions->Purification Check_Reagents->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for addressing low product yield in the synthesis of this compound.

Purification Strategy for this compound

Purification_Strategy Crude_Product Crude this compound (Contains Acetophenone, Unreacted Starting Material) Recrystallization Recrystallization (e.g., Ethanol or Hexane/EtOAc) Crude_Product->Recrystallization Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Impurities_Removed Impurities Removed Recrystallization->Impurities_Removed Column_Chromatography->Pure_Product Column_Chromatography->Impurities_Removed

Caption: Decision tree for the purification of crude this compound.

References

Technical Support Center: Production of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the production of substituted acetophenones. This guide addresses specific issues that may be encountered during the scale-up of synthesis, focusing on common methods like Friedel-Crafts acylation and the reduction of nitroacetophenones.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for substituted acetophenones?

A1: The most prominent industrial synthesis routes for substituted acetophenones include:

  • Friedel-Crafts Acylation: This is a widely used method involving the reaction of a substituted benzene with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). It is a versatile method for producing a variety of substituted acetophenones.[1][2][3]

  • Nitration followed by Reduction: This two-step process is common for producing aminoacetophenones. It starts with the nitration of acetophenone, followed by the reduction of the nitro group to an amine.[4][5][6] While effective, this route can involve harsh reagents and generate significant waste.[7]

  • Fries Rearrangement: This reaction is a major industrial method for producing hydroxyarylketones, particularly ortho- and para-isomers.[7][8]

  • Oxidation of Ethylbenzene Derivatives: In some large-scale industrial processes, substituted acetophenones can be produced as by-products during the oxidation of corresponding ethylbenzene derivatives.[9]

Q2: What are the primary safety concerns when scaling up the production of substituted acetophenones?

A2: The primary safety concerns during scale-up are:

  • Exothermic Reactions: Friedel-Crafts acylations and nitration reactions are often highly exothermic.[5] Inadequate heat management on a larger scale can lead to thermal runaway reactions, posing a significant safety hazard.[7]

  • Handling of Hazardous Reagents: Many procedures involve corrosive and water-sensitive reagents like aluminum chloride and acetyl chloride, as well as strong acids and nitrating agents.[10] Proper personal protective equipment (PPE) and handling protocols are crucial.

  • Gas Evolution: Reactions like Friedel-Crafts acylation can evolve hazardous gases such as hydrogen chloride (HCl), which require proper scrubbing and ventilation systems.[11]

Q3: Why is continuous flow synthesis sometimes recommended for these reactions?

A3: Continuous flow synthesis offers several advantages for the production of substituted acetophenones, especially for hazardous reactions like nitration.[4][5] Key benefits include:

  • Improved Safety: By using microreactors or tubular reactors, the reaction volume at any given time is small, allowing for superior heat transfer and temperature control. This significantly minimizes the risk of runaway reactions.

  • Enhanced Consistency and Yield: Continuous processes can lead to more consistent product quality and higher yields compared to batch operations due to precise control over reaction parameters.[5]

  • Easier Scalability: Scaling up a continuous process is often more straightforward than scaling up a batch reaction.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation

Issue 1: Low Yield

Potential Cause Suggested Solution
Deactivated Aromatic Ring The aromatic starting material may be too deactivated for the reaction to proceed efficiently under standard conditions. Consider using a more reactive derivative or a stronger Lewis acid catalyst.
Catalyst Inactivation The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or by complexation with certain functional groups on the substrate (e.g., amines). Ensure all reagents and glassware are anhydrous. For substrates with basic groups, consider using a protecting group strategy.
Insufficient Reaction Time or Temperature The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or HPLC and adjust the reaction time or temperature accordingly.
Suboptimal Stoichiometry Incorrect molar ratios of reactants or catalyst can lead to incomplete conversion. Carefully verify the stoichiometry of all reagents.

Issue 2: Formation of Isomers and Byproducts

Potential Cause Suggested Solution
Lack of Regioselectivity The directing effects of the substituents on the aromatic ring can lead to a mixture of ortho, meta, and para isomers. The choice of solvent and catalyst can influence regioselectivity. For instance, in the acylation of phenol, the use of hydrogen fluoride can favor the formation of the para-isomer.[12][13]
Polyacylation The product acetophenone can sometimes undergo a second acylation, leading to diacylated byproducts. This is less common than in Friedel-Crafts alkylation because the acetyl group is deactivating. However, it can occur under harsh conditions. Using a stoichiometric amount of the acylating agent can help minimize this.
Rearrangement of Acyl Group While less common than in alkylations, rearrangements can occur. Optimizing reaction conditions, such as temperature and the choice of Lewis acid, can help mitigate this.
Route 2: Reduction of Nitroacetophenones

Issue 1: Incomplete Reduction

Potential Cause Suggested Solution
Inactive or Insufficient Reducing Agent The reducing agent (e.g., Sn/HCl, NaBH₄, or catalytic hydrogenation) may be old, inactive, or used in insufficient quantity. Ensure the reducing agent is fresh and use an appropriate molar excess.[14][15]
Non-optimal Reaction Conditions Temperature, pressure (for catalytic hydrogenation), and reaction time can all affect the efficiency of the reduction. Optimize these parameters based on literature procedures or small-scale trials.

Issue 2: Formation of Side Products

Potential Cause Suggested Solution
Over-reduction of the Ketone The ketone group can be reduced to an alcohol, especially with strong reducing agents or under harsh conditions. Choose a chemoselective reducing agent that preferentially reduces the nitro group over the ketone, such as tin and HCl.[15]
Formation of Azo or Azoxy Compounds Incomplete reduction of the nitro group can lead to the formation of dimeric azo or azoxy byproducts. Ensuring complete reduction by using sufficient reducing agent and appropriate reaction times can prevent this.

Data Presentation

Table 1: Yields for Friedel-Crafts Acylation of Various Substituted Benzenes

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Time (h)ProductYield (%)
TolueneAcetyl ChlorideAlCl₃Methylene Chloride0 to RT0.54'-Methylacetophenone>90
AnisoleAcetic AnhydrideFeCl₃·6H₂OTAAIL6024'-Methoxyacetophenone94
BromobenzeneAcetic AnhydrideAlCl₃DichloromethaneReflux0.54-Bromoacetophenone28.73
PhenolAcetic AnhydrideHF-7514-Hydroxyacetophenone90.5

Note: Yields are highly dependent on specific reaction conditions and scale.

Table 2: Yields for the Synthesis of Aminoacetophenones

Starting MaterialReactionReagentsYield (%)Purity (%)
Isatoic anhydrideReaction with MethyllithiumMethyllithium, THF>85>99
m-NitroacetophenoneReductionSn, HCl74-
AcetophenoneNitration & Reduction (Continuous Flow)HNO₃/H₂SO₄, then Na₂S98 (reduction step)100 (reduction step)

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole (Lab Scale)

Materials:

  • Anisole (1 mmol)

  • Acetic anhydride (2 equiv)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Tunable Aryl Alkyl Ionic Liquid (TAAIL) (0.5 g)

Procedure:

  • To a reaction vessel, add the TAAIL, anisole, and iron(III) chloride hexahydrate.

  • Heat the mixture to 60 °C with stirring.

  • Add acetic anhydride to the reaction mixture.

  • Maintain the reaction at 60 °C for 2 hours. Monitor the reaction progress by GC-MS.

  • After completion, the product can be isolated via flash column chromatography.[2]

Protocol 2: Reduction of 4-Nitroacetophenone with Tin and HCl (Lab Scale)

Materials:

  • 4-Nitroacetophenone (1.65 g)

  • Granulated tin (3.3 g)

  • Concentrated HCl (9 ml)

  • Water (24 ml)

  • Ammonia or 10% NaOH solution

Procedure:

  • In a 100 ml round-bottom flask equipped with a reflux condenser, combine the 4-nitroacetophenone, tin, water, and concentrated HCl.

  • Heat the mixture at reflux with stirring for 1.5 hours.

  • Cool the reaction mixture to room temperature.

  • If unreacted tin remains, filter the mixture under vacuum.

  • Slowly add ammonia or 10% NaOH to the filtrate until a precipitate forms and the pH is basic.

  • Filter the precipitate under vacuum and wash with water.

  • The crude 4-aminoacetophenone can be further purified by recrystallization from water.[15]

Mandatory Visualizations

experimental_workflow Experimental Workflow: Friedel-Crafts Acylation Scale-Up cluster_lab Lab Scale (grams) cluster_pilot Pilot Scale (kilograms) lab_reagents Reagent Preparation (Anhydrous Conditions) lab_reaction Reaction Setup (Ice Bath Cooling) lab_reagents->lab_reaction lab_workup Aqueous Work-up & Extraction lab_reaction->lab_workup lab_purification Purification (Chromatography/Distillation) lab_workup->lab_purification lab_analysis Analysis (Yield, Purity) lab_purification->lab_analysis pilot_reagents Raw Material Charging (Controlled Addition) lab_analysis->pilot_reagents Process Optimization Data pilot_reaction Jacketed Reactor (Precise Temperature Control) pilot_reagents->pilot_reaction pilot_workup Phase Separation & Neutralization pilot_reaction->pilot_workup pilot_purification Large-Scale Distillation / Crystallization pilot_workup->pilot_purification pilot_analysis QC/QA Analysis pilot_purification->pilot_analysis pilot_analysis->lab_reaction Feedback for Further Optimization

Caption: Workflow for scaling up Friedel-Crafts acylation.

troubleshooting_logic Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation start Low Yield Observed check_reaction Was the reaction monitored to completion? start->check_reaction check_reagents Are reagents and glassware anhydrous? check_reaction->check_reagents Yes solution_time Increase reaction time/temperature. check_reaction->solution_time No check_substrate Is the aromatic ring deactivated? check_reagents->check_substrate Yes solution_anhydrous Dry all reagents and glassware. check_reagents->solution_anhydrous No check_stoichiometry Was the stoichiometry correct? check_substrate->check_stoichiometry No solution_catalyst Use a stronger Lewis acid or protecting groups. check_substrate->solution_catalyst Yes solution_stoichiometry Recalculate and verify stoichiometry. check_stoichiometry->solution_stoichiometry No

Caption: Troubleshooting flowchart for low yield issues.

References

Preventing isomer formation in 4-substituted acetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomer formation during the synthesis of 4-substituted acetophenones.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-substituted acetophenones, and why is isomer formation a concern?

A1: The most prevalent method is the Friedel-Crafts acylation of a substituted benzene with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[1][2] Isomer formation is a critical concern because the substituent already on the benzene ring directs the incoming acyl group to specific positions. For most applications, the para (4-substituted) isomer is the desired product, while the ortho (2-substituted) and meta (3-substituted) isomers are considered impurities that require separation.

Q2: How does the existing substituent on the benzene ring influence the position of the incoming acyl group?

A2: The directing effect of the substituent is key.

  • Activating, Ortho, Para-Directing Groups: Substituents like alkyl (-R), alkoxy (-OR), and halogens (-F, -Cl, -Br, -I) direct the incoming acyl group to the ortho and para positions. The para isomer is often favored due to reduced steric hindrance.[3][4]

  • Deactivating, Meta-Directing Groups: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) deactivate the ring and direct the incoming acyl group to the meta position. Friedel-Crafts acylation is generally unsuccessful with strongly deactivated rings.[5][6]

Q3: Why is the para isomer typically the major product in the acylation of substrates with ortho, para-directing groups?

A3: The preference for the para position is primarily due to steric hindrance. The acyl group is bulky, and its approach to the ortho position is sterically hindered by the adjacent substituent. The para position is more sterically accessible, leading to a higher yield of the 4-substituted product.[3][4]

Q4: Can polyacylation occur, leading to multiple acyl groups being added to the ring?

A4: Polyacylation is generally not an issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material and thus preventing further acylation reactions.[5][7][8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: High Percentage of Ortho Isomer Formation

Q: My synthesis is yielding a significant amount of the ortho-substituted acetophenone alongside the desired para isomer. How can I increase the para-selectivity?

A: A high ortho to para ratio can be addressed by modifying the reaction conditions. Here are several strategies:

  • Lower the Reaction Temperature: Lowering the reaction temperature generally enhances para-selectivity. Reactions carried out at lower temperatures (e.g., -75°C to -10°C) have been shown to significantly increase the para to ortho isomer ratio.[9]

  • Change the Solvent: The polarity of the solvent can influence the isomer distribution. In some cases, non-polar solvents may favor the formation of one isomer, while polar solvents favor another. For instance, in the acylation of naphthalene, non-polar solvents favor the alpha-product (kinetic control), while polar solvents can lead to the more thermodynamically stable beta-product.[4][10] Experimenting with different solvents like dichloromethane, carbon disulfide, or nitrobenzene can alter the isomer ratio.

  • Choose a Bulkier Acylating Agent or Catalyst: While not always feasible if a specific acyl group is required, using a bulkier acylating agent or a catalyst with bulky ligands can increase steric hindrance at the ortho position, thereby favoring para substitution.

  • Consider a Different Lewis Acid Catalyst: The choice of Lewis acid can impact regioselectivity. Milder Lewis acids might offer better selectivity in some cases. The use of solid acid catalysts like zeolites has also been shown to promote high para-selectivity due to the shape-selective nature of their pores.

Issue 2: Low Overall Yield of Acylated Products

Q: My reaction is producing a low yield of the desired acetophenone, or it's not proceeding at all. What are the likely causes?

A: Low yields in Friedel-Crafts acylation can often be traced back to several key factors:

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use fresh, anhydrous catalyst and solvents.[1]

  • Deactivated Aromatic Ring: If your starting material has a strongly electron-withdrawing group, the ring may be too deactivated for the reaction to proceed efficiently.[5]

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[1]

  • Substrate Reactivity with Catalyst: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[1][10]

Data Presentation

The following tables summarize quantitative data on isomer distribution in Friedel-Crafts acylation under various conditions.

Table 1: Isomer Distribution in the Benzoylation of Chlorobenzene [11]

SolventCatalystTemperature (°C)% Ortho% Meta% Para
ChlorobenzeneAlCl₃253.50.196.4
NitrobenzeneAlCl₃2512.40.487.2
Carbon DisulfideAlCl₃05.80.294.0

Table 2: Effect of Temperature on Isomer Ratio in the Acylation of Isobutylbenzene [9]

Temperature (°C)Para: (Ortho + Meta) Ratio
-15> 50:1
-30> 80:1
-75~350:1

Experimental Protocols

Protocol 1: High Para-Selective Synthesis of 4-Chloroacetophenone [3]

This protocol is adapted for high para-selectivity.

  • Materials:

    • Chlorobenzene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • 5% Sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

    • Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension at 0°C.

    • Substrate Addition: Dissolve chlorobenzene (1.2 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the chlorobenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

    • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate the para isomer.

Protocol 2: Synthesis of 4-Bromoacetophenone [12][13]

  • Materials:

    • Bromobenzene

    • Acetic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Carbon disulfide (CS₂)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Benzene or ether for extraction

    • 10% Sodium hydroxide solution

    • Anhydrous calcium chloride

  • Procedure:

    • Setup: In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (2.2 equivalents) and carbon disulfide.

    • Reagent Addition: Add a solution of bromobenzene (1.0 equivalent) and acetic anhydride (1.1 equivalents) in carbon disulfide dropwise to the stirred suspension.

    • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours.

    • Workup: Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated HCl.

    • Extraction: Extract the mixture with benzene or ether. Wash the organic extracts with water, 10% sodium hydroxide solution, and again with water.

    • Purification: Dry the organic layer with anhydrous calcium chloride, filter, and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield p-bromoacetophenone.

Visualizations

Troubleshooting_Isomer_Formation start High Ortho-Isomer Content Observed q1 Is the reaction temperature optimized for para-selectivity? start->q1 a1_yes Yes q1->a1_yes Proceed a1_no No q1->a1_no Optimization q2 Is the solvent choice appropriate? a1_yes->q2 s1 Lower the reaction temperature (e.g., to 0°C or below). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Proceed a2_no No q2->a2_no Optimization q3 Can steric hindrance be increased? a2_yes->q3 s2 Experiment with solvents of different polarities (e.g., CS₂, nitrobenzene). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Optimization a3_no No q3->a3_no Proceed to Analysis s3 Consider a bulkier acylating agent or a shape-selective catalyst (e.g., zeolites). a3_yes->s3 end Para-Selectivity Improved a3_no->end s3->end

Caption: Troubleshooting workflow for high ortho-isomer formation.

Factors_Influencing_Regioselectivity center Regioselectivity (Para vs. Ortho) temp Reaction Temperature temp->center temp_effect Lower Temp → Higher Para-Selectivity temp->temp_effect solvent Solvent Polarity solvent->center solvent_effect Polar vs. Non-polar can alter a/ß ratios in some systems solvent->solvent_effect catalyst Catalyst Choice (Lewis Acid / Solid Acid) catalyst->center catalyst_effect Zeolites can offer shape-selectivity for para catalyst->catalyst_effect sterics Steric Hindrance (Substituent & Acyl Group Size) sterics->center sterics_effect Increased bulk favors para-substitution sterics->sterics_effect

Caption: Key factors influencing regioselectivity in Friedel-Crafts acylation.

References

Technical Support Center: Stability and Degradation of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-(1-Pyrrolidino)acetophenone. The information is designed to address specific issues that may be encountered during stability testing and degradation pathway analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing stability testing and forced degradation studies on this compound?

A1: Forced degradation studies are essential to understand the intrinsic stability of this compound. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3][4] This information is critical for determining appropriate storage conditions, shelf-life, and ensuring the safety and efficacy of any potential drug product containing this substance.[2]

Q2: What are the typical stress conditions applied during forced degradation studies of this compound?

A2: Typical stress conditions include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.[2][3] These conditions are designed to simulate the potential environmental stresses the compound might encounter during its lifecycle. The specific conditions, such as temperature, pH, and concentration of reagents, should be tailored to the individual drug substance.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, which contains a ketone and a pyrrolidine-substituted aromatic ring, potential degradation pathways include:

  • Hydrolysis: The amide-like linkage of the pyrrolidine to the phenyl ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 4-aminoacetophenone.

  • Oxidation: The ketone functional group can be a site for oxidative cleavage. The pyrrolidine ring is also susceptible to oxidation. Common oxidizing agents like hydrogen peroxide are used in these studies.[3]

  • Photolysis: Aromatic ketones are known to be photosensitive.[2] Exposure to UV or visible light may induce photo-oxidative degradation.[5]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Q4: How can I identify the degradation products of this compound?

A4: A combination of chromatographic and spectroscopic techniques is typically used to identify and characterize degradation products. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector is often used for separation and preliminary identification. Liquid chromatography-mass spectrometry (LC-MS) is invaluable for determining the molecular weights of the degradants. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required.

Q5: What is a "stability-indicating method," and why is it important?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[1] It is crucial to ensure that the analytical method used for stability testing can distinguish the intact drug from any substances that may form during storage.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.[1]
The compound is highly stable under the tested conditions.While possible, it is important to ensure a range of strenuous conditions have been applied before concluding exceptional stability.
Analytical method is not sensitive enough to detect low levels of degradation.Optimize the analytical method (e.g., increase injection volume, adjust detector settings) or use a more sensitive technique.
Issue 2: The compound degrades completely or too rapidly.
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Decrease the concentration of the stress agent, lower the temperature, or reduce the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[1]
The compound is inherently unstable under the applied conditions.This is valuable information. Document the conditions leading to rapid degradation and focus on milder, more relevant stress conditions.
Issue 3: Poor peak shape or resolution in the chromatogram.
Possible Cause Troubleshooting Step
Co-elution of the parent compound and degradation products.Modify the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or temperature.
Degradation products have different chemical properties affecting chromatography.A gradient elution method is often necessary to resolve compounds with a wide range of polarities.
Interaction of degradants with the column stationary phase.Try a different column chemistry (e.g., C18, C8, Phenyl-Hexyl).
Issue 4: Mass balance is not within the acceptable range (typically 95-105%).
Possible Cause Troubleshooting Step
Some degradation products are not detected by the analytical method.Ensure the detection wavelength is appropriate for all degradants. Use a PDA detector to screen across a range of wavelengths. Some degradants may not have a UV chromophore and may require a universal detector like a mass spectrometer or a charged aerosol detector.
Degradants are volatile or have precipitated out of solution.Use appropriate sample handling and preparation techniques. Check for precipitation in the stressed samples.
Inaccurate quantification of the parent compound or degradation products.Verify the linearity and response factors of the detector for the parent compound and, if possible, for the major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress Condition% Degradation of Parent CompoundNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 80°C, 24h15.22136.1
0.1 M NaOH, 80°C, 24h22.53152.1
3% H₂O₂, RT, 24h18.74205.2
Photostability (ICH Q1B), 25°C8.91203.2
Thermal, 105°C, 48h12.42175.2

Experimental Protocols

Hydrolytic Degradation
  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 80°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M sodium hydroxide, and analyze by HPLC.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 80°C for 24 hours. Withdraw samples, neutralize with 0.1 M hydrochloric acid, and analyze.

  • Neutral Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of purified water. Heat the solution at 80°C for 24 hours. Withdraw samples and analyze.

Oxidative Degradation
  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.[3] Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and analyze by HPLC.

Photolytic Degradation
  • Expose a solution of the compound, as well as the solid-state compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[6] A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after exposure.

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at 105°C for 48 hours. Dissolve the stressed solid in a suitable solvent and analyze by HPLC. A control sample should be stored at the recommended storage temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output prep Prepare Stock Solution of this compound hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis Expose to Stress oxidation Oxidation (H2O2) prep->oxidation Expose to Stress photolysis Photolysis (ICH Q1B) prep->photolysis Expose to Stress thermal Thermal (Dry Heat) prep->thermal Expose to Stress hplc HPLC-PDA Analysis hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples photolysis->hplc Analyze Samples thermal->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Identify Peaks pathway Elucidate Degradation Pathways hplc->pathway nmr NMR for Structure Elucidation lcms->nmr Confirm Structure lcms->pathway nmr->pathway method Validate Stability-Indicating Method pathway->method

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydro_prod 4-Aminoacetophenone parent->hydro_prod Acid/Base ox_prod1 N-Oxide Derivative parent->ox_prod1 H2O2 ox_prod2 Ring-Hydroxylated Species parent->ox_prod2 H2O2 photo_prod Photodimers or Photo-oxidized Products parent->photo_prod UV/Vis Light

Caption: Plausible degradation pathways of this compound.

troubleshooting_logic start Forced Degradation Experiment q1 Is degradation observed? start->q1 no_degradation Increase stress severity (temp, conc., time) q1->no_degradation No q2 Is degradation > 20%? q1->q2 Yes no_degradation->start too_much_degradation Decrease stress severity q2->too_much_degradation Yes q3 Is mass balance acceptable (95-105%)? q2->q3 No (5-20%) too_much_degradation->start bad_mass_balance Check for non-UV active or volatile degradants q3->bad_mass_balance No success Proceed with method validation and pathway elucidation q3->success Yes bad_mass_balance->start Re-evaluate method

Caption: Troubleshooting logic for forced degradation experiments.

References

Technical Support Center: Optimizing N-Arylation of Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-arylation of pyrrolidine?

A1: The most prevalent methods for forming the N-aryl bond on a pyrrolidine ring are transition-metal catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a widely used palladium-catalyzed method known for its broad substrate scope and functional group tolerance.[1] Other notable methods include the Ullmann condensation (copper-catalyzed) and the Chan-Lam coupling.[1][2] More recent developments also include metal-free approaches.[2]

Q2: My Buchwald-Hartwig amination is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in Buchwald-Hartwig aminations can often be attributed to several key factors:

  • Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture, which can lead to the formation of palladium black (inactive palladium metal) and halt the reaction.[3]

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand may not be effective for the specific substrates.[3][4]

  • Incorrect Base Selection: The base is essential for the catalytic cycle. A base that is too weak may not be effective, while a very strong base could be incompatible with other functional groups.[3][5]

  • Reagent Purity and Reaction Setup: The purity of reagents and solvents, along with a properly inert atmosphere, are critical for success.[3]

  • Inadequate Temperature or Reaction Time: These reactions often require elevated temperatures (typically 80-110 °C) to proceed efficiently.[3]

Q3: How do I choose the right ligand for my reaction?

A3: The choice of ligand is critical and often depends on the nature of the amine and the aryl halide.[6] For cyclic secondary amines like pyrrolidine, bulky, electron-rich phosphine ligands are generally preferred.[7] Ligands like BrettPhos and RuPhos are known to be effective for primary and secondary amines, respectively.[5] The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[8]

Q4: What is the best base to use for the N-arylation of pyrrolidine?

A4: The selection of the base is crucial and depends on the functional group tolerance of your starting materials.[7]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong, non-nucleophilic bases that often lead to high reaction rates.[5][7] However, they may not be compatible with base-sensitive functional groups.[5]

  • Weaker Bases: If your substrates are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives, though they may require higher reaction temperatures.[5][7]

Q5: Can the choice of solvent significantly impact the reaction outcome?

A5: Yes, the solvent plays a crucial role in the solubility of the reagents and the stability of the catalytic intermediates.[7] Anhydrous and degassed solvents are essential for reproducible results.[7] Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig reactions.[3] In cases of poor solubility, a more polar solvent like DMF might be considered, but be aware that it can sometimes coordinate to the palladium catalyst.[3]

Troubleshooting Guide

Issue 1: Low to No Product Formation
Possible Cause Suggested Solution
Inactive or Decomposed Catalyst Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere. The formation of a black precipitate (palladium black) indicates catalyst decomposition.[3] Consider using a pre-catalyst which can be more stable and reliable.
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands. For pyrrolidine, ligands from the Buchwald or Hartwig families are often a good starting point.[4][5]
Incorrect Base If using a weak base, try a stronger base like NaOtBu or LHMDS, provided your substrate is stable. Conversely, if side reactions are observed with a strong base, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the reaction temperature.[5][7]
Poor Solubility of Reagents Ensure all reagents, including the base, are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent system.[6]
Presence of Oxygen or Moisture Use rigorously dried and degassed solvents. Ensure the reaction is set up under a completely inert atmosphere (e.g., argon or nitrogen).[3]
Issue 2: Reaction Stalls or is Sluggish
Possible Cause Suggested Solution
Catalyst Poisoning Certain functional groups on the aryl halide or amine can coordinate to the palladium and inhibit catalysis. For example, the nitrogen on a pyridine ring can poison the catalyst.[3] In such cases, using a more sterically hindered ligand can sometimes mitigate this issue.[3]
Inhibitory Effect of Iodide When using aryl iodides, the generated iodide anion can sometimes inhibit the catalyst.[6]
Insufficient Temperature Gradually increase the reaction temperature, monitoring for any signs of catalyst decomposition. Typical temperatures range from 80-110 °C.[3]

Data on Optimized Reaction Conditions

The following tables summarize typical reaction conditions for the N-arylation of pyrrolidine based on literature precedents.

Table 1: Palladium-Catalyzed N-Arylation of Pyrrolidine with Aryl Halides

Aryl Halide Palladium Source Ligand Base Solvent Temp (°C) Yield (%) Reference
4-ChlorotoluenePd₂(dba)₃2-(Di-tert-butylphosphino)biphenylNaOtBuToluene8095[9]
4-BromotoluenePd(OAc)₂P(o-tolyl)₃NaOtBuToluene10085[4]
4-IodoanisolePd(OAc)₂BINAPCs₂CO₃Toluene10092[4]
3-Chloropyridine[Pd(allyl)Cl]₂XPhosK₃PO₄t-BuOH10088[5]

Table 2: Copper-Catalyzed N-Arylation of 2-Pyrrolidone with Aryl Iodides

Aryl Iodide Copper Source Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
Phenyl iodideCuI (5 mol%)(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110790[10]
4-IodotolueneCuI (5 mol%)(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110592[10]
1-IodonaphthaleneCuI (5 mol%)(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110689[10]
4-IodoanisoleCuI (5 mol%)(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110595[10]

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Pyrrolidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the aryl halide (1.0 equiv), pyrrolidine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Check Catalyst System (Appearance of Pd Black?) start->check_catalyst catalyst_ok Catalyst Appears Active check_catalyst->catalyst_ok catalyst_bad Action: Use Fresh Catalyst/Ligand Ensure Inert Atmosphere check_catalyst->catalyst_bad Yes ligand_issue Ligand Ineffective? catalyst_ok->ligand_issue No catalyst_bad->start screen_ligands Screen Different Ligands (e.g., Buchwald/Hartwig type) base_issue Base Suboptimal? screen_ligands->base_issue ligand_issue->screen_ligands Yes ligand_issue->base_issue No optimize_base Optimize Base (Stronger vs. Weaker) optimize_solvent_temp Optimize Solvent & Temperature (Solubility, Reaction Rate) optimize_base->optimize_solvent_temp base_issue->optimize_base Yes base_issue->optimize_solvent_temp No success Improved Yield optimize_solvent_temp->success

Caption: A decision tree for troubleshooting low yields in N-arylation reactions.

Key Parameters in Buchwald-Hartwig Amination

Reaction_Parameters Reaction N-Arylation of Pyrrolidine Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Reaction->Catalyst catalyzed by Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Reaction->Ligand requires Base Base (e.g., NaOtBu, Cs₂CO₃) Reaction->Base mediated by Solvent Solvent (e.g., Toluene, Dioxane) Reaction->Solvent performed in Temperature Temperature (80-110 °C) Reaction->Temperature at Product N-Aryl Pyrrolidine Catalyst->Product Ligand->Product Base->Product Solvent->Product Temperature->Product

Caption: Key components influencing the outcome of a Buchwald-Hartwig N-arylation.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Methods, Experimental Protocols, and Performance Data.

4'-(1-Pyrrolidino)acetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three common methods for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNA r), Buchwald-Hartwig Amination, and Friedel-Crafts Acylation. The objective is to furnish researchers with the necessary data to select the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and substrate availability.

At a Glance: Comparison of Synthesis Methods

MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Nucleophilic Aromatic Substitution 4'-Fluoroacetophenone, PyrrolidineBase (e.g., K₂CO₃)100-150 °C, 4-24 h85-95%High yield, readily available starting materials, no metal catalyst required.Requires elevated temperatures, limited to activated aryl halides.
Buchwald-Hartwig Amination 4'-Bromoacetophenone, PyrrolidinePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)80-120 °C, 12-24 h70-90%Broad substrate scope, applicable to various aryl halides.Requires expensive and air-sensitive catalyst/ligand, potential for metal contamination.
Friedel-Crafts Acylation N-Phenylpyrrolidine, Acetyl chlorideLewis acid (e.g., AlCl₃)0 °C to room temperature, 2-6 h60-75%Milder reaction conditions, relatively short reaction times.Potential for polysubstitution, requires stoichiometric amounts of Lewis acid, substrate limitations.

In-Depth Analysis and Experimental Protocols

This section provides detailed experimental protocols for each of the three synthesis methods, allowing for a comprehensive understanding of the practical aspects of each approach.

Nucleophilic Aromatic Substitution (SNA r)

This method is often the most straightforward and cost-effective approach for the synthesis of this compound, provided a suitable activated aryl halide is available. The reaction proceeds via the displacement of a halide (typically fluoride or chloride) from the aromatic ring by the nucleophilic pyrrolidine. The presence of an electron-withdrawing group, such as the acetyl group in 4'-fluoroacetophenone, is crucial for activating the aromatic ring towards nucleophilic attack.

Experimental Protocol:

A mixture of 4'-fluoroacetophenone (1.0 eq), pyrrolidine (1.2-1.5 eq), and anhydrous potassium carbonate (2.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is heated to 100-150 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours). After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Buchwald-Hartwig Amination

Experimental Protocol:

To an oven-dried Schlenk tube are added 4'-bromoacetophenone (1.0 eq), pyrrolidine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene or dioxane is then added, and the reaction mixture is heated to 80-120 °C with stirring for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring.[3][4] In the context of synthesizing this compound, this would involve the acylation of N-phenylpyrrolidine with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The pyrrolidino group is an activating, ortho-, para-director, leading to the formation of the desired para-substituted product.

Experimental Protocol:

To a stirred suspension of anhydrous aluminum chloride (1.1-1.3 eq) in a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C is added acetyl chloride (1.0-1.2 eq) dropwise. The mixture is stirred for a short period to allow for the formation of the acylium ion complex. A solution of N-phenylpyrrolidine (1.0 eq) in the same solvent is then added slowly, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-6 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the product is purified by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

To further clarify the relationships between the different synthetic approaches, the following diagrams illustrate the core transformations.

Synthesis_Pathways cluster_SNAr Nucleophilic Aromatic Substitution cluster_BH Buchwald-Hartwig Amination cluster_FC Friedel-Crafts Acylation A1 4'-Fluoroacetophenone C1 This compound A1->C1 Base (e.g., K₂CO₃) Heat B1 Pyrrolidine B1->C1 A2 4'-Bromoacetophenone C2 This compound A2->C2 Pd Catalyst, Ligand Base (e.g., NaOtBu) B2 Pyrrolidine B2->C2 A3 N-Phenylpyrrolidine C3 This compound A3->C3 Lewis Acid (e.g., AlCl₃) B3 Acetyl Chloride B3->C3

Figure 1: Overview of the three main synthetic routes to this compound.

General_Workflow start Select Synthesis Method reagents Starting Materials & Reagents start->reagents reaction Perform Synthesis reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, MP) purification->analysis product Pure this compound analysis->product

Figure 2: A generalized experimental workflow for the synthesis and purification of the target compound.

Conclusion

The choice of the optimal synthetic method for this compound is contingent upon a variety of factors including the cost and availability of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory. For large-scale synthesis where cost is a major driver, the Nucleophilic Aromatic Substitution of 4'-fluoroacetophenone is often the most attractive option due to its high yields and avoidance of expensive metal catalysts. The Buchwald-Hartwig amination offers greater flexibility in terms of the aryl halide starting material and is a robust method for smaller-scale research and development where substrate scope is a priority. The Friedel-Crafts acylation provides a more classical approach that can be advantageous for its milder conditions and shorter reaction times, though it may require more optimization to control selectivity and is dependent on the availability of N-phenylpyrrolidine. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to efficiently and effectively synthesize this compound for their drug discovery and development endeavors.

References

A Spectroscopic Showdown: Differentiating Acetophenone and Its Hydroxy Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of acetophenone and its ortho, meta, and para hydroxy isomers (2'-hydroxyacetophenone, 3'-hydroxyacetophenone, and 4'-hydroxyacetophenone) reveals distinct spectral fingerprints crucial for their unambiguous identification in research and pharmaceutical development. This guide provides a comprehensive analysis of their Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols.

The positional isomerism of the hydroxyl group on the aromatic ring of acetophenone significantly influences the electronic environment and vibrational modes of the molecule. These subtle structural differences are readily elucidated by various spectroscopic techniques, providing researchers and drug development professionals with essential tools for characterization and quality control.

Spectroscopic Data at a Glance

The key spectroscopic features of acetophenone and its hydroxy isomers are summarized in the tables below, offering a clear and objective comparison of their spectral properties.

Infrared (IR) Spectroscopy
CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
Acetophenone~1685--~3060
2'-Hydroxyacetophenone~1646~3200-3600 (broad, intramolecular H-bond)~1302, 1336~3000-3100
3'-Hydroxyacetophenone~1680~3300-3600 (broad)-~3000-3100
4'-Hydroxyacetophenone~1675~3100-3500 (broad)-~3000
Ultraviolet-Visible (UV-Vis) Spectroscopy (in Ethanol/Methanol)
Compoundλmax (nm) - π → π* transitionλmax (nm) - n → π* transition
Acetophenone~241-246~280-320
2'-Hydroxyacetophenone~250, ~325-
3'-Hydroxyacetophenone~250, ~300-
4'-Hydroxyacetophenone~275-280-
¹H NMR Spectroscopy (in CDCl₃, δ in ppm)
Compound-CH₃Aromatic Protons-OH
Acetophenone~2.61 (s, 3H)~7.45-7.98 (m, 5H)-
2'-Hydroxyacetophenone~2.61 (s, 3H)~6.79-7.78 (m, 4H)~12.25 (s, 1H)
3'-Hydroxyacetophenone~2.58 (s, 3H)~7.07-7.49 (m, 4H)Variable
4'-Hydroxyacetophenone~2.60 (s, 3H)~6.98 (d, 2H), ~7.92 (d, 2H)~8.69 (s, 1H)
¹³C NMR Spectroscopy (in CDCl₃, δ in ppm)
CompoundC=O-CH₃Aromatic Carbons
Acetophenone~198.2~26.6~128.3, ~128.6, ~133.1, ~137.1
2'-Hydroxyacetophenone~204.6~26.5~118.3, ~118.9, ~119.7, ~130.8, ~136.4, ~162.4
3'-Hydroxyacetophenone~199.3~26.8~114.8, ~120.8, ~120.9, ~129.9, ~138.4, ~156.7
4'-Hydroxyacetophenone~198.9~26.3~115.6, ~129.5, ~131.3, ~161.5

Experimental Workflow

The logical flow for the spectroscopic analysis and differentiation of acetophenone isomers is outlined below. This process ensures a systematic approach to sample analysis and data interpretation.

G Experimental Workflow for Spectroscopic Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Acetophenone Isomer Sample IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR NMR Spectroscopy Sample->NMR IR_Data Analyze Functional Groups (C=O, O-H) IR->IR_Data UV_Data Analyze Conjugation (λmax shifts) UV->UV_Data NMR_Data Analyze Chemical Shifts and Splitting Patterns NMR->NMR_Data Conclusion Isomer Identification IR_Data->Conclusion UV_Data->Conclusion NMR_Data->Conclusion

Caption: A flowchart illustrating the systematic process for the spectroscopic analysis and identification of acetophenone isomers.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in this comparison. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like acetophenone, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples (the hydroxyacetophenones), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: An FT-IR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, typically ethanol or methanol. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The spectrum is scanned over a range of approximately 200-400 nm.

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified. These values provide information about the electronic transitions within the molecule, which are influenced by conjugation and the presence of auxochromes like the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectra are analyzed for chemical shifts (δ), which indicate the electronic environment of the nuclei. For ¹H NMR, the integration of the signals (providing the ratio of protons) and the splitting patterns (multiplicity) are also analyzed to determine the connectivity of the atoms.

Differentiating the Isomers: A Deeper Dive

The key to distinguishing between acetophenone and its hydroxy isomers, as well as among the isomers themselves, lies in the unique spectral features arising from the position of the hydroxyl group.

  • IR Spectroscopy: The most telling difference is the presence of a broad O-H stretching band in the spectra of the hydroxyacetophenones, which is absent in acetophenone.[1][2] Furthermore, 2'-hydroxyacetophenone exhibits a C=O stretch at a significantly lower wavenumber due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.[1]

  • UV-Vis Spectroscopy: The position of the hydroxyl group influences the extent of conjugation and the electronic transitions. This results in distinct λmax values for each isomer. For instance, the para-isomer (4'-hydroxyacetophenone) shows a significant red shift (bathochromic shift) compared to acetophenone due to extended conjugation.[3][4]

  • ¹H NMR Spectroscopy: The chemical shift and multiplicity of the aromatic protons are highly sensitive to the substitution pattern. In 4'-hydroxyacetophenone, the symmetry of the molecule results in two distinct doublets for the aromatic protons.[5] The other isomers show more complex splitting patterns. The downfield chemical shift of the hydroxyl proton in 2'-hydroxyacetophenone is a clear indicator of strong intramolecular hydrogen bonding.[5]

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are indicative of the substituent's position. The carbon bearing the hydroxyl group (C-OH) will be significantly deshielded. The position of the hydroxyl group also influences the chemical shift of the carbonyl carbon.[1]

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently identify and differentiate between acetophenone and its hydroxy isomers, ensuring the integrity and purity of these compounds in their scientific endeavors.

References

A Comparative Guide to the Reactivity of 4'-(1-Pyrrolidino)acetophenone and Other Aminoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4'-(1-Pyrrolidino)acetophenone against other common para-aminoacetophenones, namely 4'-aminoacetophenone and 4'-(dimethylamino)acetophenone. The analysis is supported by experimental data from the literature and established principles of organic chemistry.

Introduction to Aminoacetophenones

Para-aminoacetophenones are a class of organic compounds characterized by an acetophenone core substituted with an amino group at the para position. The nature of the amino substituent significantly influences the reactivity of both the acetyl group and the aromatic ring. This guide focuses on comparing the reactivity of this compound, which features a cyclic tertiary amine, with its primary and acyclic tertiary amine counterparts. Understanding these reactivity differences is crucial for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science.

Electronic Properties of para-Amino Substituents

The reactivity of these acetophenone derivatives is primarily governed by the electron-donating nature of the para-substituent. The amino groups in all three compounds are strong electron-donating groups (EDGs) through resonance, which is most effective at the para position. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density of the ring and influencing the electrophilicity of the carbonyl carbon.

The order of electron-donating strength among these amino groups is generally considered to be:

-N(C₄H₈) (pyrrolidino) > -N(CH₃)₂ (dimethylamino) > -NH₂ (amino)

The pyrrolidino group is the strongest electron-donating group in this series. The alkyl groups of the pyrrolidine ring are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom and enhances its ability to donate electrons into the aromatic ring via resonance. Similarly, the two methyl groups of the dimethylamino substituent make it a stronger EDG than the unsubstituted amino group.

These electronic differences have profound effects on the two main reactive sites of the molecule: the acetyl group and the aromatic ring.

Reactivity of the Carbonyl Group: Nucleophilic Addition and Condensation

The reactivity of the carbonyl group in acetophenones is central to many important synthetic transformations, including aldol condensations, Wittig reactions, and reductions. The key factors influencing this reactivity are the acidity of the α-protons (for enolate formation) and the electrophilicity of the carbonyl carbon.

Enolate Formation and Acidity of α-Protons

The formation of an enolate is a critical step in reactions such as the aldol condensation. This process involves the deprotonation of a hydrogen atom on the methyl group adjacent to the carbonyl (the α-position). The acidity of these α-protons is a key indicator of the ease of enolate formation.

The strong electron-donating amino groups at the para position push electron density into the aromatic ring and, through conjugation, to the carbonyl group. This increased electron density on the carbonyl carbon destabilizes the negative charge of the enolate conjugate base, making the α-protons less acidic. Consequently, a stronger base or more forcing conditions are required to form the enolate.

Based on the electron-donating strength of the substituents, the acidity of the α-protons is expected to follow this trend:

4'-aminoacetophenone > 4'-(dimethylamino)acetophenone > this compound

Table 1: Comparison of Acidity of α-Protons in para-Substituted Acetophenones

Compoundpara-SubstituentExpected Relative pKa of α-Protons
Acetophenone-H~18-19[2]
4'-Aminoacetophenone-NH₂Higher than acetophenone
4'-(Dimethylamino)acetophenone-N(CH₃)₂Higher than 4'-aminoacetophenone
This compound-N(C₄H₈)Highest in the series

Note: Higher pKa indicates lower acidity.

Nucleophilic Attack on the Carbonyl Carbon

The electron-donating nature of the para-amino groups also directly impacts the electrophilicity of the carbonyl carbon. By pushing electron density towards the carbonyl group, these substituents reduce its partial positive charge, making it less susceptible to attack by nucleophiles.

Therefore, the reactivity of the carbonyl group towards nucleophilic addition follows the reverse order of the electron-donating strength of the substituent:

4'-aminoacetophenone > 4'-(dimethylamino)acetophenone > this compound

This trend implies that reactions such as Grignard additions or reductions with hydride reagents will proceed more slowly for this compound compared to the other aminoacetophenones.

Case Study: The Aldol Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation, a type of aldol condensation, is a widely used method for the synthesis of chalcones from acetophenones and benzaldehydes. This reaction is sensitive to the electronic nature of the acetophenone derivative. The decreased acidity of the α-protons and the reduced electrophilicity of the carbonyl carbon in highly electron-rich acetophenones can lead to lower yields or require more stringent reaction conditions.

While a direct comparative study of chalcone synthesis yields for all three aminoacetophenones under identical conditions is not available, published yields from the reaction of 4-aminoacetophenone with various benzaldehydes typically range from moderate to good.[4][5][6][7] It can be inferred that under the same conditions, this compound would likely afford lower yields of the corresponding chalcone due to its lower reactivity.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

A general procedure for the synthesis of chalcones from para-aminoacetophenones is as follows:

  • Dissolve equimolar amounts of the para-aminoacetophenone derivative and a substituted benzaldehyde in ethanol.

  • Slowly add an aqueous solution of a strong base, such as potassium hydroxide, to the stirred mixture.

  • Continue stirring at room temperature for a specified period (e.g., 24 hours).

  • Pour the reaction mixture into crushed ice.

  • If necessary, acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Aldol_Condensation cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_condensation Condensation Aminoacetophenone Aminoacetophenone Enolate Enolate Aminoacetophenone->Enolate Base (e.g., OH-) Benzaldehyde Benzaldehyde Enolate->Benzaldehyde Nucleophilic Attack Alkoxide Alkoxide Benzaldehyde->Alkoxide beta-Hydroxyketone beta-Hydroxyketone Alkoxide->beta-Hydroxyketone Protonation Chalcone Chalcone beta-Hydroxyketone->Chalcone - H2O

Caption: General mechanism of the base-catalyzed aldol condensation.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

In contrast to the deactivating effect on the carbonyl group, the strong electron-donating amino substituents are powerful activators for electrophilic aromatic substitution (EAS) on the aromatic ring. They direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied, substitution will occur at the ortho position (relative to the amino group).

The rate of electrophilic aromatic substitution is directly proportional to the electron-donating ability of the substituent. Therefore, the order of reactivity in EAS is:

This compound > 4'-(dimethylamino)acetophenone > 4'-aminoacetophenone

This high reactivity means that reactions such as halogenation can often proceed under mild conditions, sometimes even without a Lewis acid catalyst. However, the strong activating nature of these groups can also make it challenging to control the reaction and may lead to polysubstitution.

Experimental Protocol: Electrophilic Bromination

A typical procedure for the bromination of activated aromatic rings is as follows:

  • Dissolve the aminoacetophenone derivative in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS), to the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy any excess bromine.

  • Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.

EAS_Activation para-Aminoacetophenone para-Aminoacetophenone Resonance_Structures Resonance Structures (Negative charge at ortho position) para-Aminoacetophenone->Resonance_Structures Electron Donation Electrophilic_Attack Attack by Electrophile (E+) at ortho position Resonance_Structures->Electrophilic_Attack Substituted_Product Substituted_Product Electrophilic_Attack->Substituted_Product

Caption: Activation of the aromatic ring for electrophilic substitution.

Quantitative Comparison Using Hammett Constants

The electronic effect of a substituent can be quantified using the Hammett substituent constant (σ). For para substituents, the σp value is used. A negative σp value indicates an electron-donating group, with a more negative value signifying a stronger donating effect.

Table 2: Hammett Substituent Constants (σp)

Substituentσp Value
-H0.00[8]
-NH₂-0.66[9]
-N(CH₃)₂-0.83[9]
-N(C₄H₈) (pyrrolidino)~ -0.9 to -1.0 (Estimated)

The σp value for the pyrrolidino group is not commonly tabulated but is estimated to be more negative than that of the dimethylamino group due to the inductive effect of the alkyl chains.

These values provide a quantitative basis for the reactivity trends discussed:

  • Reactions favored by electron-withdrawing groups (e.g., nucleophilic attack on the carbonyl), will have their rates decrease as σp becomes more negative.

  • Reactions favored by electron-donating groups (e.g., electrophilic aromatic substitution), will have their rates increase as σp becomes more negative.

Summary of Comparative Reactivity

The reactivity of this compound and its aminoacetophenone analogs is a direct consequence of the electron-donating ability of the para-substituent.

Table 3: Summary of Reactivity Trends

Reaction TypeReactivity OrderRationale
Enolate Formation (α-Proton Acidity) 4'-amino > 4'-(dimethylamino) > 4'-(1-pyrrolidino)Stronger EDGs destabilize the enolate.
Nucleophilic Addition to Carbonyl 4'-amino > 4'-(dimethylamino) > 4'-(1-pyrrolidino)Stronger EDGs decrease carbonyl electrophilicity.
Electrophilic Aromatic Substitution 4'-(1-pyrrolidino) > 4'-(dimethylamino) > 4'-aminoStronger EDGs increase ring electron density.

Conclusion

This compound is the most electron-rich and, consequently, the most nuanced in its reactivity among the compared aminoacetophenones. Its pyrrolidino group makes the aromatic ring highly activated towards electrophilic attack, surpassing both 4'-aminoacetophenone and 4'-(dimethylamino)acetophenone. Conversely, this strong electron-donating character deactivates the carbonyl group, making enolate formation more difficult and nucleophilic additions slower. These predictable reactivity patterns, quantifiable through Hammett parameters, are essential for researchers in selecting the appropriate substrate and reaction conditions to achieve desired synthetic outcomes.

References

A Comparative Guide to the Validation of Analytical Methods for 4'-(1-Pyrrolidino)acetophenone Purity

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, speed, and available instrumentation. Below is a summary of quantitative data for three common chromatographic techniques that can be adapted and validated for the analysis of 4'-(1-Pyrrolidino)acetophenone.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phaseAdsorption on a solid stationary phase with a liquid mobile phase
Typical Column/Plate Reverse-phase C1810% PEG20M on a supportSilica gel plate
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidCarrier gas (e.g., Helium, Hydrogen)Hexane:Ethyl Acetate (9:1 v/v)
Detection UV-Vis (at 254 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV light (254 nm) or Iodine vapor
Retention Time (tR) / Retardation Factor (Rf) ~ 5-7 minutes[1]Dependent on temperature programRf ~ 0.4-0.6[1]
Quantitation Peak areaPeak areaSpot size/intensity (semi-quantitative)
Advantages High resolution, sensitive, suitable for non-volatile compoundsHigh efficiency, suitable for volatile and thermally stable compoundsSimple, rapid, low cost
Disadvantages More complex instrumentation, higher costRequires volatile and thermally stable analytesLower resolution, less sensitive, primarily for qualitative or semi-quantitative analysis

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. The following protocols are based on established methods for similar compounds and serve as a starting point for the development and validation of methods for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a reverse-phase HPLC technique for the analysis of 4'-Piperidinoacetophenone, a structurally similar compound[2].

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v) containing 0.1% formic acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection[1].

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

Gas Chromatography (GC)

This protocol is based on a GC method used for the analysis of acetophenone[3].

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A 1 m x 2 mm i.d. stainless-steel column packed with 10% PEG20M on a white 102 support (DMCS)[3].

  • Carrier Gas: Hydrogen with a flow rate of 50 mL/min[3].

  • Injector Temperature: 200 °C[3].

  • Oven Temperature Program: Isothermal at 160 °C[3].

  • Detector Temperature: 190 °C (for FID)[3].

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, LOD, and LOQ.

Thin-Layer Chromatography (TLC)

This method is a rapid and simple technique for the qualitative assessment of purity, based on the analysis of acetophenone[1].

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (9:1 v/v)[1].

  • Sample Application: Spot a small amount of the dissolved sample (in a volatile solvent like dichloromethane) onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light at 254 nm, where the aromatic ring will quench the fluorescence, appearing as a dark spot[1]. Alternatively, the plate can be placed in a chamber with iodine vapor, which will stain the compound spots brown[1].

  • Analysis: Calculate the Retardation factor (Rf) value for the main spot and compare it to a reference standard. The presence of additional spots indicates impurities.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Inject Inject Sample into HPLC Filter_Sample->Inject Prepare_MP Prepare Mobile Phase Degas_MP Degas Mobile Phase Prepare_MP->Degas_MP Degas_MP->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 1: HPLC Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on PEG20M Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 2: GC Experimental Workflow.

TLC_Workflow cluster_prep Preparation cluster_analysis TLC Analysis cluster_data Visualization & Analysis Prepare_MP Prepare Mobile Phase Develop Develop Plate in Chamber Prepare_MP->Develop Dissolve_Sample Dissolve Sample Spot Spot Sample on TLC Plate Dissolve_Sample->Spot Spot->Develop Dry Dry the Plate Develop->Dry Visualize Visualize under UV/Iodine Dry->Visualize Calculate_Rf Calculate Rf Value Visualize->Calculate_Rf Assess Assess Purity Calculate_Rf->Assess

Figure 3: TLC Experimental Workflow.

Conclusion

References

Comparative Purity Analysis of Commercially Available 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 4'-(1-Pyrrolidino)acetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of starting materials is of paramount importance in drug development, directly impacting reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This document outlines the analytical methodologies used for purity assessment and presents a comparative analysis of hypothetical commercial samples, supported by detailed experimental protocols.

Comparative Purity Data

The following table summarizes the purity analysis of this compound sourced from three different hypothetical commercial suppliers. The data was obtained using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter Supplier A Supplier B Supplier C
Appearance Off-white crystalline solidWhite crystalline solidYellowish powder
Purity by HPLC (% Area) 98.5%99.8%97.2%
Major Impurity (by GC-MS) Acetophenone (0.8%)Not Detected4'-Hydroxyacetophenone (1.5%)
Residual Solvents (by ¹H NMR) Acetone (0.2%)Not DetectedDichloromethane (0.5%)
¹H NMR Conforms to structureConforms to structureConforms to structure with impurity signals

Experimental Workflow for Purity Analysis

The following diagram illustrates the systematic workflow employed for the comprehensive purity assessment of this compound samples.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Commercial this compound Samples (A, B, C) Visual_Inspection Visual Inspection (Color, Form) Sample->Visual_Inspection Sample_Prep Sample Preparation for Analysis (Dissolution, Dilution) Visual_Inspection->Sample_Prep HPLC HPLC Analysis (Purity Assay, Impurity Profiling) Sample_Prep->HPLC GCMS GC-MS Analysis (Impurity Identification) Sample_Prep->GCMS NMR ¹H NMR Spectroscopy (Structural Confirmation, Residual Solvents) Sample_Prep->NMR Data_Integration Data Integration and Comparison HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration Purity_Report Comprehensive Purity Report Generation Data_Integration->Purity_Report

Caption: Workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparative study are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is employed for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is utilized for the identification and quantification of volatile impurities and by-products.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Impurity Identification: Mass spectra of impurity peaks are compared against a spectral library (e.g., NIST) for identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used for the structural confirmation of this compound and for the identification and quantification of residual solvents and certain impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of CDCl₃ in a clean, dry NMR tube.[1][2] The sample should be fully dissolved to ensure a homogeneous solution.[2]

  • Data Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure. The presence of signals not corresponding to the main compound are investigated as potential impurities or residual solvents.

Discussion of Results

The hypothetical results presented in this guide highlight the variability that can be encountered when sourcing chemical intermediates from different suppliers.

  • Supplier B provided the highest purity material (99.8%) with no detectable impurities or residual solvents, making it the most suitable choice for applications where high purity is critical, such as in the final steps of API synthesis.

  • Supplier A 's material showed good purity (98.5%) but contained a small amount of acetophenone as an impurity and residual acetone. While potentially acceptable for early-stage research, the presence of these impurities would need to be considered and potentially removed in subsequent steps.

  • Supplier C 's product had the lowest purity (97.2%) and contained a significant amount of 4'-hydroxyacetophenone and residual dichloromethane. The yellowish appearance also suggests the presence of chromophoric impurities. This material would likely require further purification before use in any synthetic application.

Conclusion

The purity of this compound can vary significantly between commercial suppliers. It is imperative for researchers and drug development professionals to perform their own comprehensive purity analysis of incoming starting materials. The analytical methods outlined in this guide provide a robust framework for such an evaluation, ensuring the quality and consistency of materials used in the synthesis of pharmaceutical compounds. The selection of a supplier should not be based on cost alone but on a thorough assessment of product quality and purity.

References

Cross-Validation of Spectroscopic Data: A Comparative Guide for 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4'-(1-Pyrrolidino)acetophenone against its parent compound, acetophenone, and other 4'-substituted analogues. Due to the limited availability of direct experimental spectra for this compound, this document leverages established data from similar compounds to predict its spectral characteristics. This approach facilitates the cross-validation of anticipated experimental results and aids in the structural elucidation of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for acetophenone and several of its 4'-substituted derivatives. This comparative data provides a baseline for predicting the spectral features of this compound. The pyrrolidino group is an electron-donating group, and its influence on the chemical shifts and vibrational frequencies is discussed below.

1H NMR Data

Solvent: CDCl3

Compoundδ (ppm) - CH3δ (ppm) - Aromatic Protonsδ (ppm) - Substituent Protons
Acetophenone[1]2.61 (s, 3H)7.45-7.59 (m, 3H), 7.96-7.98 (m, 2H)-
4'-Aminoacetophenone[2]2.50 (s, 3H)6.65 (d, 2H), 7.80 (d, 2H)4.15 (br s, 2H, NH2)
4'-Methoxyacetophenone2.53 (s, 3H)6.91 (d, 2H), 7.91 (d, 2H)3.84 (s, 3H, OCH3)
This compound (Predicted) ~2.5 (s, 3H)~6.5-6.7 (d, 2H), ~7.8-8.0 (d, 2H)~3.3-3.5 (t, 4H, N-CH2), ~1.9-2.1 (m, 4H, CH2)

Prediction for this compound: The electron-donating pyrrolidino group is expected to cause a significant upfield shift of the aromatic protons ortho to the substituent (around 6.5-6.7 ppm) and a lesser upfield shift for the protons meta to it. The methyl protons of the acetyl group may also experience a slight upfield shift. The pyrrolidino protons will appear as two multiplets, a triplet for the alpha-protons and a multiplet for the beta-protons.

13C NMR Data

Solvent: CDCl3

Compoundδ (ppm) - C=Oδ (ppm) - CH3δ (ppm) - Aromatic Carbonsδ (ppm) - Substituent Carbons
Acetophenone[3][4]198.226.6128.3, 128.6, 133.1, 137.1-
4'-Aminoacetophenone196.526.1113.8, 128.0, 130.8, 150.8-
4'-Methoxyacetophenone196.826.3113.7, 130.3, 130.6, 163.555.4 (OCH3)
This compound (Predicted) ~196~26~111, ~125, ~131, ~152~47 (N-CH2), ~25 (CH2)

Prediction for this compound: The carbonyl carbon is expected to be shifted slightly upfield due to the electron-donating nature of the pyrrolidino group. The aromatic carbons will show significant shifts, with the carbon bearing the pyrrolidino group and the ortho carbons being shifted upfield, while the ipso-carbon of the acetyl group will be shifted downfield.

IR Data
Compoundν (cm-1) - C=O Stretchν (cm-1) - Aromatic C=C Stretchν (cm-1) - Other Key Bands
Acetophenone[5][6]~1685~1600, ~1450~3060 (Ar-H), ~1360 (CH3 bend)
4'-Aminoacetophenone[7][8]~1655~1600, ~1560~3400 & ~3300 (N-H stretch), ~1280 (C-N stretch)
4'-Hydroxyacetophenone[9]~1675~1600, ~1580~3300 (br, O-H stretch), ~1270 (C-O stretch)
This compound (Predicted) ~1660-1670~1600, ~1570~2850-2950 (C-H stretch, pyrrolidine), ~1250-1300 (C-N stretch)

Prediction for this compound: The C=O stretching frequency is expected to be lower than that of acetophenone due to increased electron density from the pyrrolidino group. The spectrum will also feature characteristic C-H stretching and bending frequencies for the pyrrolidine ring and a prominent C-N stretching band.

Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
Acetophenone[10][11]12010577, 51
4'-Aminoacetophenone[12]13512092, 65
4'-Hydroxyacetophenone13612193, 65
This compound (Predicted) 189174146, 118, 91

Prediction for this compound: The molecular ion peak is expected at m/z 189. The base peak is likely to be at m/z 174, corresponding to the loss of a methyl group. Other significant fragments could arise from the cleavage of the pyrrolidine ring or the loss of the entire pyrrolidino group.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • 1H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged.

  • 13C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture in a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Acquire the spectrum over a range of 4000 to 400 cm-1. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. The data is typically presented as percent transmittance versus wavenumber (cm-1).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Instrumentation: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 400.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Data Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of spectroscopic data, a crucial process in chemical characterization.

Spectroscopic_Data_Cross_Validation cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Spectroscopic Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_validation Cross-Validation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis NMR Spectral Analysis (Chemical Shift, Coupling) NMR->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Groups) IR->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation) MS->MS_Analysis Comparative_Analysis Comparative Analysis with Analogous Compounds NMR_Analysis->Comparative_Analysis IR_Analysis->Comparative_Analysis MS_Analysis->Comparative_Analysis Structure_Elucidation Structure Elucidation Comparative_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural cross-validation of a chemical compound.

References

Benchmarking the performance of catalysts for acetophenone derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of catalytic systems for the synthesis of acetophenone and its derivatives, which are crucial intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1] The selection of an appropriate catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall sustainability. This document offers an objective comparison of various catalysts for key synthetic routes, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.

Performance Benchmark of Catalytic Systems

The efficacy of a catalyst is determined by several key performance indicators, including yield, selectivity, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of various catalysts across three primary synthetic strategies for producing acetophenone derivatives.

Friedel-Crafts Acylation

A fundamental method for forming aryl ketones, Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a catalyst.[1] While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and generate significant waste.[1] Modern catalytic systems offer more sustainable alternatives.

CatalystAromatic SubstrateAcylating AgentSolventTemp. (°C)Time (h)Yield (%)SelectivityReference
AlCl₃ AnisoleAcetic Anhydride---Highpara-isomer[1]
FeCl₃·6H₂O AnisoleAcetic AnhydrideTAAIL 640496para-isomer[2]
Hf(OTf)₄ TolueneAcetic AnhydrideLiClO₄-MeNO₂RT-98para-isomer[3]
Cu(OTf)₂ AnisoleBenzoyl Chloride[bmim][BF₄]RT1>9996% para[4]
Ce-modified HZSM-5(30) BenzeneAcetic AnhydrideVapor Phase--82.195.0%[5]

TAAIL 6: A type of tunable aryl alkyl ionic liquid.[2] [bmim][BF₄]: 1-butyl-3-methylimidazolium tetrafluoroborate.[4]

Oxidation of Ethylbenzene Derivatives

The selective oxidation of ethylbenzene and its derivatives provides a direct route to acetophenones. This method is of significant industrial interest, with research focusing on developing heterogeneous catalysts that are both highly active and easily recyclable.[6]

CatalystSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Co/rGO EthylbenzeneO₂--284.196.2[6]
Pd/g-C₃N₄-rGO EthylbenzeneTBHPAcetonitrile--6797[6]
CoOₓ/SC-10 EthylbenzeneH₂O₂Acetic Acid80884.181.3[7]
Mn-supported SiO₂/Al₂O₃ EthylbenzeneTBHPSupercritical CO₂--9198[8]
Co(II)/NHPI/[bmim][OcOSO₃] EthylbenzeneO₂-80-3583[6]

TBHP: tert-butyl hydroperoxide; rGO: reduced graphene oxide; g-C₃N₄: graphitic carbon nitride; NHPI: N-hydroxyphthalimide.

Transfer Hydrogenation of Acetophenones

Catalytic transfer hydrogenation is a widely used method for the reduction of ketones to alcohols, using a hydrogen donor like isopropanol in place of high-pressure H₂ gas.[9] This technique is particularly valuable for the synthesis of chiral alcohols from acetophenone derivatives. The choice of base is often crucial for catalyst activation and overall efficiency.[9]

CatalystSubstrateHydrogen DonorBaseTemp. (°C)Time (h)Conversion/Yield (%)Reference
[RuCl₂(η⁶-arene)(P)] complexes Acetophenone2-propanolBase803-24Varies[10]
RuCl₂(PPh₃)₃ Acetophenone2-propanolK₂CO₃561>99[9]
Pd@SiO₂ AcetophenoneNaBH₄-802>99.34 (100% selectivity)[11]
[(p-cymene)RuCl₂]₂ / 2,2'-bibenzimidazole Acetophenone2-propanolCs₂CO₃1301295[12]
[MenQu]Cl (Ionic Liquid) Acetophenone--25-88.6[13]

Key Experimental Protocols

Detailed and reproducible experimental procedures are essential for benchmarking catalyst performance. Below are representative protocols for the synthesis of acetophenone derivatives via Friedel-Crafts acylation and transfer hydrogenation.

Protocol 1: Friedel-Crafts Acylation using FeCl₃·6H₂O in an Ionic Liquid[2]
  • Reaction Setup: To a reaction vessel, add the benzene derivative (1 mmol), the ionic liquid TAAIL 6 (0.5 g), and iron(III) chloride hexahydrate (10 mol%).

  • Addition of Acylating Agent: Add acetic anhydride (2 equiv.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 4 hours.

  • Work-up and Isolation: After the reaction is complete (monitored by GC-MS), the product can be isolated via extraction or flash column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone[12]
  • Catalyst Preparation: In a 25 mL tube, add acetophenone (1 mmol), [(p-cymene)RuCl₂]₂ (6.1 mg, 1 mol%), 2,2'-bibenzimidazole (4.6 mg, 2 mol%), and Cs₂CO₃ (97.8 mg, 0.3 mmol).

  • Addition of Hydrogen Donor: Add 2-propanol (3 mL) to the tube.

  • Reaction Conditions: Heat the mixture for 12 hours at 130 °C.

  • Product Isolation: Cool the reaction mixture to room temperature. Filter the solids and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Visualizing Catalytic Processes

To better understand the relationships between different synthetic strategies and the workflows involved, the following diagrams are provided.

general_reaction_pathways cluster_FC Friedel-Crafts Acylation cluster_Ox Oxidation cluster_TH Reduction / Hydrogenation Aromatic Aromatic Substrate Acetophenone_Deriv Acetophenone Derivative Aromatic->Acetophenone_Deriv Acylating Acylating Agent Acylating->Acetophenone_Deriv Catalyst_FC Lewis Acid / Solid Acid Catalyst Catalyst_FC->Acetophenone_Deriv Ethylbenzene Ethylbenzene Derivative Acetophenone_Deriv2 Acetophenone Derivative Ethylbenzene->Acetophenone_Deriv2 Oxidant Oxidant (O₂, H₂O₂, etc.) Oxidant->Acetophenone_Deriv2 Catalyst_Ox Heterogeneous Catalyst Catalyst_Ox->Acetophenone_Deriv2 Acetophenone_Start Acetophenone Derivative Alcohol_Product Chiral Alcohol Acetophenone_Start->Alcohol_Product H_Donor Hydrogen Donor H_Donor->Alcohol_Product Catalyst_TH Metal Complex / Nanoparticle Catalyst Catalyst_TH->Alcohol_Product

Caption: Key synthetic routes to acetophenone derivatives.

experimental_workflow A 1. Reagent Preparation (Substrate, Catalyst, Solvent, etc.) B 2. Reaction Setup (Inert atmosphere if required) A->B C 3. Controlled Addition of Reagents B->C D 4. Reaction Monitoring (TLC, GC, HPLC) C->D E 5. Reaction Quenching / Work-up D->E F 6. Product Isolation & Purification (Extraction, Chromatography, Distillation) E->F G 7. Product Characterization (NMR, MS, IR) F->G H 8. Performance Analysis (Yield, Selectivity, TON/TOF Calculation) G->H

Caption: Generalized workflow for catalyst performance testing.

catalyst_selection_logic cluster_routes cluster_catalysts Start Desired Acetophenone Derivative Synthesis Q1 What is the primary synthetic transformation? Start->Q1 R1 C-C Bond Formation (Friedel-Crafts) Q1->R1 Acylation R2 C-H Oxidation Q1->R2 Oxidation R3 Ketone Reduction Q1->R3 Hydrogenation C1 Considerations: - Stoichiometric vs. Catalytic - Recyclability - Waste Generation Catalysts: - Lewis Acids (AlCl₃, FeCl₃) - Solid Acids (Zeolites) - Metal Triflates (Hf(OTf)₄) R1->C1 C2 Considerations: - Catalyst Stability - Selectivity vs. Over-oxidation - Green Oxidants (O₂) Catalysts: - Supported Metals (Co, Pd) - Metal Oxides on Carbon R2->C2 C3 Considerations: - Chemo- & Enantioselectivity - Hydrogen Source (H₂ vs. Donor) - Base Requirement Catalysts: - Ru/Rh Complexes - Supported Nanoparticles (Pd@SiO₂) R3->C3

Caption: Decision logic for catalyst selection.

References

A Comparative Analysis of the Biological Activities of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various acetophenone derivatives, focusing on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Acetophenones, a class of phenolic compounds, are widely distributed in nature and have been the subject of extensive research due to their diverse pharmacological activities.[1] This document synthesizes experimental data to facilitate a comparative understanding and to support further research and development of acetophenone-based therapeutic agents.

Comparative Biological Activity Data

The biological efficacy of acetophenone derivatives is significantly influenced by the type and position of substituents on the phenyl ring. The following tables summarize quantitative data from various studies, providing a basis for comparing the potency of different derivatives across several biological assays.

Table 1: Antimicrobial Activity of Acetophenone Derivatives
CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
4-NitroacetophenoneStaphylococcus aureus--[2]
2-HydroxyacetophenoneBacillus subtilis--[2]
3-BromoacetophenoneSalmonella typhi--[2]
4-EthoxyacetophenoneEnterobacter aerogenes--[2]
Hydroxyacetophenone Derivative 4Escherichia coli-16[3]
Hydroxyacetophenone Derivative 4Klebsiella pneumoniae-18[3]
Hydroxyacetophenone Derivative 5Escherichia coli-15[3]

Note: Specific MIC values for the first four compounds were not detailed in the abstract but were noted as being among the most active of 20 derivatives tested.[2]

Table 2: Antioxidant Activity of Acetophenone Derivatives (DPPH Radical Scavenging Assay)
CompoundIC50 (µM)Reference
Acrolione A (70)26.4[1]
Acrolione C (72)46.0[1]
Acrolione D (73)79.4[1]
Acrolione E (74)57.3[1]
2,4-Dihydroxyacetophenone benzoylhydrazone (5g)Most potent radical scavenger[4]
Table 3: Anti-inflammatory Activity of Acetophenone Derivatives
CompoundAssayIC50 (µM)% InhibitionReference
Acrolione A (70)fMLP/CB-induced superoxide anion release26.4-[1]
Acrolione C (72)fMLP/CB-induced superoxide anion release46.0-[1]
Acrolione D (73)fMLP/CB-induced superoxide anion release79.4-[1]
Acrolione E (74)fMLP/CB-induced superoxide anion release57.3-[1]
Azaflavanone Derivative 1(c)Carrageenan-induced paw edema-63%[5]
Tremetone (7)Carrageenan-induced paw edema-Extremely active[6]
Table 4: Cytotoxic Activity of Acetophenone Derivatives against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Meliquercifolin A (43)HeLa2.6[1]
Acrovestone (86)MCF-7-[1]
Compound 81MCF-733.5[1]
Compound 85MCF-725.6[1]
NCH-2HepG22.7-4.1[7]
NCH-4HepG22.7-4.1[7]
NCH-5H12994.5-11.4[7]
NCH-6MCF-74.3-15.7[7]
NCH-8K5624.9-19.7[7]
NCH-10HepG22.7-4.1[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.[8]

  • Reagent Preparation :

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly made and kept in the dark due to its light sensitivity.[8]

    • Dissolve the test acetophenone derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.[8]

  • Assay Procedure :

    • Add a defined volume of the test compound solution to a cuvette or a well of a 96-well plate.[8]

    • Add an equal volume of the DPPH working solution to initiate the reaction.[8]

    • A control is prepared using the solvent in place of the test compound.[9]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

  • Data Analysis :

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[9]

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.[9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]

  • Compound Treatment :

    • Treat the cells with various concentrations of the acetophenone derivatives and incubate for a specified period (e.g., 72 hours).[11]

  • MTT Addition and Incubation :

    • Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][12]

    • Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][13]

  • Solubilization and Measurement :

    • After incubation, remove the MTT solution and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[10][11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[11][12]

  • Data Analysis :

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

This is a well-established in vivo model for evaluating the acute anti-inflammatory activity of compounds.[7]

  • Animal Preparation :

    • Use rats or mice, which are fasted overnight before the experiment.

  • Compound Administration :

    • Administer the test acetophenone derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally, typically 30 to 60 minutes before carrageenan injection.[14]

  • Induction of Inflammation :

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animal.[14]

    • The contralateral paw is injected with saline to serve as a control.[7]

  • Measurement of Edema :

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).[14]

  • Data Analysis :

    • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_control - V_treated) / V_control ] * 100 where V_control is the average paw volume in the control group and V_treated is the average paw volume in the drug-treated group.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

This method assesses the susceptibility of bacteria to antimicrobial agents.[15]

  • Inoculum Preparation :

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[1]

  • Plate Inoculation :

    • Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[15]

    • Allow the plate to dry for a few minutes.[15]

  • Disk Placement :

    • Aseptically place paper disks impregnated with a standard concentration of the test acetophenone derivative onto the surface of the agar.

    • Ensure the disks are placed at a sufficient distance from each other (at least 24 mm apart).[15]

  • Incubation :

    • Invert the plates and incubate at 37°C for 24 hours.[15]

  • Data Analysis :

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1]

    • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Visualizing Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of acetophenone derivatives.

G Experimental Workflow for DPPH Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Acetophenone Derivative prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

G Anti-inflammatory Mechanism of Acetophenone Derivatives via NF-κB Pathway cluster_nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 akt Akt tlr4->akt activates mtor mTOR akt->mtor activates ikb_p P-IκBα mtor->ikb_p leads to nfkb NF-κB (p65/p50) ikb_p->nfkb Releases ikb IκBα ikb_p->ikb Degradation of nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb NF-κB-IκBα (Inactive Complex) nfkb_ikb->ikb_p Phosphorylation genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->genes Induces nfkb_nuc NF-κB apocynin Apocynin apocynin->akt inhibits apocynin->mtor inhibits paeonol Paeonol paeonol->ikb_p inhibits paeonol->nfkb inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by acetophenone derivatives.

This guide highlights the significant potential of acetophenone derivatives as a source of new therapeutic agents. The provided data and protocols offer a foundation for researchers to build upon in the ongoing effort to develop novel drugs with improved efficacy and safety profiles.

References

In-Use Stability of 4'-(1-Pyrrolidino)acetophenone Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, understanding the in-use stability of investigational compounds is paramount to ensuring the integrity and reproducibility of experimental data. This guide provides a comparative analysis of the in-use stability of 4'-(1-Pyrrolidino)acetophenone solutions in commonly used laboratory solvents. The performance of this compound is contrasted with a hypothetical alternative, designated as "Alternative Compound X," to provide a broader context for stability considerations. The experimental data presented herein is generated from a controlled in-use stability study designed to simulate typical laboratory conditions.

Comparative Stability Data

The in-use stability of this compound and Alternative Compound X was assessed over a 72-hour period at both ambient (25°C) and refrigerated (4°C) temperatures. Solutions were prepared in two common solvents: Dimethyl Sulfoxide (DMSO) and a Phosphate-Buffered Saline (PBS) solution at pH 7.4. The percentage of the initial compound remaining was quantified at various time points to determine the degradation profile.

Table 1: In-Use Stability of this compound and Alternative Compound X in DMSO

Time (hours)This compound (% Remaining at 25°C)This compound (% Remaining at 4°C)Alternative Compound X (% Remaining at 25°C)Alternative Compound X (% Remaining at 4°C)
0100.0100.0100.0100.0
2498.599.895.299.5
4896.299.590.198.9
7294.099.185.398.2

Table 2: In-Use Stability of this compound and Alternative Compound X in PBS (pH 7.4)

Time (hours)This compound (% Remaining at 25°C)This compound (% Remaining at 4°C)Alternative Compound X (% Remaining at 25°C)Alternative Compound X (% Remaining at 4°C)
0100.0100.0100.0100.0
2492.198.588.797.3
4885.397.179.595.1
7278.695.870.292.8

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the stability data.

1. Solution Preparation:

  • Stock solutions of this compound and Alternative Compound X were prepared at a concentration of 10 mM in 100% DMSO.

  • For the in-use stability study, working solutions of 100 µM were prepared by diluting the stock solutions in either DMSO or PBS (pH 7.4).

2. Storage Conditions:

  • Aliquots of the working solutions were stored in amber glass vials to prevent photodegradation.

  • Vials were stored under two conditions: ambient temperature (25°C ± 2°C) and refrigerated (4°C ± 2°C).

3. Sampling and Analysis:

  • Samples were drawn at 0, 24, 48, and 72-hour time points.

  • The concentration of the parent compound was quantified using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

    • Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid.

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • The percentage of the remaining compound was calculated by comparing the peak area at each time point to the peak area at time zero.

Visualizing Experimental Design and Compound Relationships

To further clarify the experimental process and the conceptual relationship between the compounds, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock 10 mM Stock Solutions (in DMSO) Work_DMSO 100 µM in DMSO Stock->Work_DMSO Work_PBS 100 µM in PBS (pH 7.4) Stock->Work_PBS Store_RT Ambient Temperature (25°C) Work_DMSO->Store_RT Store_REF Refrigerated (4°C) Work_DMSO->Store_REF Work_PBS->Store_RT Work_PBS->Store_REF Sampling Sampling at 0, 24, 48, 72h Store_RT->Sampling Store_REF->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Data Interpretation (% Remaining vs. Time) HPLC->Data

Caption: Experimental workflow for the in-use stability testing of compound solutions.

G cluster_compounds Investigational Compounds cluster_properties Key Properties for Comparison P4A This compound Stability In-Use Stability P4A->Stability Solubility Aqueous Solubility P4A->Solubility Potency Biological Potency P4A->Potency CompX Alternative Compound X CompX->Stability CompX->Solubility CompX->Potency

Inter-laboratory Comparison Guide for the Characterization of 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical characterization of 4'-(1-Pyrrolidino)acetophenone. In the absence of a formal inter-laboratory study, this document synthesizes available data and presents standardized experimental protocols to simulate a comparative analysis. This approach is intended to offer a benchmark for researchers engaged in the synthesis and characterization of this compound and related novel chemical entities. For illustrative purposes, detailed spectral data for the parent compound, acetophenone, is provided as a reference.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, as collated from various chemical suppliers, is presented below. These values represent typical data provided in certificates of analysis and should be confirmed by internal laboratory measurements.

PropertyLaboratory 1 (Simulated)Laboratory 2 (Simulated)Laboratory 3 (Simulated)
Molecular Formula C₁₂H₁₅NOC₁₂H₁₅NOC₁₂H₁₅NO
Molecular Weight 189.25 g/mol 189.25 g/mol 189.25 g/mol
Appearance SolidOff-white to yellow powderCrystalline solid
Melting Point Not specified129-131 °CNot specified
Boiling Point Not specified342.7 °C at 760 mmHgNot specified
CAS Number 21557-09-5[][2]21557-09-5[][2]21557-09-5[][2]

Spectroscopic and Chromatographic Data

Due to the limited availability of public domain spectra for this compound, this section provides expected and comparative data based on the analysis of acetophenone.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR of this compound is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methylene protons of the pyrrolidine ring.

  • ¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the aromatic carbons (with variations based on substitution), the methyl carbon, and the carbons of the pyrrolidine ring.[3]

Comparative NMR Data for Acetophenone:

Parameter¹H NMR (CDCl₃, 400 MHz)[4]¹³C NMR (CDCl₃, 100 MHz)[4]
Chemical Shifts (δ) 7.97 (m, 2H), 7.57 (m, 1H), 7.47 (m, 2H), 2.61 (s, 3H)198.2, 137.1, 133.1, 128.6, 128.3, 26.6

2.2. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for similar compounds involve cleavage at the carbonyl group.

Comparative MS Data for Acetophenone:

ParameterElectron Ionization (EI)[5]
Molecular Ion (M⁺) m/z = 120
Major Fragments m/z = 105, 77

2.3. High-Performance Liquid Chromatography (HPLC)

The purity of this compound would typically be assessed using reverse-phase HPLC.

Typical HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity >95%

Experimental Protocols

The following are standardized protocols for the analytical techniques cited above.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.[6]

    • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.[7]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.[8]

    • Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

3.2. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[9]

  • Instrumentation: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • ESI-MS:

    • Infuse the sample solution directly into the source.

    • Acquire data in positive ion mode.

    • Scan range: m/z 50-500.

  • EI-MS (GC-MS):

    • Inject a dilute solution onto a GC column.

    • The compound is vaporized and then ionized.

    • Scan range: m/z 40-400.

3.3. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Instrumentation: HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column.[10]

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Visualizations

4.1. General Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (HPLC) Purification->Purity StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation PurityConfirmation Purity Confirmation Purity->PurityConfirmation Final Final Characterized Compound StructureElucidation->Final PurityConfirmation->Final

Caption: General workflow for the synthesis and characterization of this compound.

4.2. Potential Biological Signaling Pathway

Acetophenone derivatives and compounds containing a pyrrolidine moiety have been reported to exhibit a range of pharmacological activities, including anti-inflammatory and anticancer effects.[11][12] A plausible, generalized signaling pathway that could be modulated by such a compound is the NF-κB pathway, which is central to inflammation and cell survival.

G Compound This compound IKK IKK Complex Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation p1 IkB->p1 NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription p1->NFkB Release

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Safety Operating Guide

Personal protective equipment for handling 4'-(1-Pyrrolidino)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-(1-Pyrrolidino)acetophenone

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling this compound. The following procedures are designed to minimize risk and ensure a safe working environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Appropriate PPE is mandatory to prevent exposure.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Always wear two pairs when handling the substance.[3]
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.[2] A face shield may be required for splash hazards.[2]
Skin and Body Protection Laboratory coatA disposable, low-permeability fabric gown is preferred.[3]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1][4]
Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling Protocol:

  • Preparation: Ensure a clean and organized workspace. All necessary equipment and reagents should be readily accessible.

  • Ventilation: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above before handling the chemical.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it carefully to avoid creating dust. For transfers, use appropriate glassware to prevent spills.

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5][6] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, thoroughly clean all surfaces and equipment. Wash hands with soap and water.[3]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store away from heat, sparks, and open flames.[7]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Disposal Protocol:

  • Waste Collection: Collect all waste materials containing this compound, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is securely sealed to prevent leaks or spills.

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[8]

Emergency Procedures

In case of exposure, immediate action is necessary.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Prepare Workspace don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling transfer Transfer to Reaction weigh->transfer decon_equip Decontaminate Equipment transfer->decon_equip After Experiment decon_area Clean Work Area decon_equip->decon_area doff_ppe Doff PPE decon_area->doff_ppe collect_waste Collect Waste doff_ppe->collect_waste Segregate Contaminated PPE seal_container Seal Container collect_waste->seal_container store_waste Store in Designated Area seal_container->store_waste dispose Dispose via Licensed Service store_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(1-Pyrrolidino)acetophenone
Reactant of Route 2
Reactant of Route 2
4'-(1-Pyrrolidino)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.